Product packaging for 4-Borono-2-bromo-5-fluorobenzoic acid(Cat. No.:CAS No. 957034-89-8)

4-Borono-2-bromo-5-fluorobenzoic acid

Cat. No.: B1522087
CAS No.: 957034-89-8
M. Wt: 262.83 g/mol
InChI Key: YPNMKBPQTGVYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Borono-2-bromo-5-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H5BBrFO4 and its molecular weight is 262.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BBrFO4 B1522087 4-Borono-2-bromo-5-fluorobenzoic acid CAS No. 957034-89-8

Properties

IUPAC Name

4-borono-2-bromo-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrFO4/c9-5-2-4(8(13)14)6(10)1-3(5)7(11)12/h1-2,13-14H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNMKBPQTGVYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)C(=O)O)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660287
Record name 4-Borono-2-bromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-89-8
Record name 4-Borono-2-bromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Borono-2-bromo-5-fluorobenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Borono-2-bromo-5-fluorobenzoic Acid: A Trifunctional Synthetic Building Block

Introduction: The Strategic Value of Trifunctionality

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the efficiency of molecular construction is paramount. Success often hinges on the use of highly functionalized building blocks that allow for precise, sequential, and diverse modifications. This compound is an exemplar of such a reagent. This synthetic intermediate is strategically equipped with three distinct and orthogonally reactive functional groups on a single phenyl ring: a boronic acid, a bromine atom, and a carboxylic acid.

This guide, intended for researchers, chemists, and drug development professionals, provides a technical overview of the chemical properties, reactivity, and synthetic utility of this compound. We will delve into the specific roles of each functional group, the rationale behind its application in complex syntheses, and provide a representative protocol for its use in one of the most powerful reactions in modern chemistry: the Suzuki-Miyaura cross-coupling.

Physicochemical and Safety Profile

While this compound is a specialized chemical intermediate, its physical properties can be predicted based on its structure and comparison to analogous compounds.

Table 1: Physicochemical Properties

PropertyValue / Description
Molecular Formula C₇H₅BBrFO₄
Molecular Weight 262.83 g/mol
IUPAC Name This compound
Predicted Appearance White to off-white or pale yellow crystalline powder.[1]
Predicted Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF); sparingly soluble in water.
CAS Number Not uniquely assigned in major databases as of this guide's publication. Researchers should refer to supplier-specific identifiers.

Safety and Handling:

Material Safety Data Sheets (MSDS) for structurally related compounds, such as other halogenated benzoic acids, indicate that this chemical should be handled with care.[2]

  • Hazards: Assumed to be harmful if swallowed, causing skin irritation and serious eye irritation. May also cause respiratory irritation.[2]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a cool, dry place in a tightly sealed container to protect from moisture, which can degrade the boronic acid functionality.

Core Reactivity and Synthetic Rationale

The immense synthetic power of this molecule stems from the differential reactivity of its three key functional groups. This allows for a programmed, step-wise approach to building molecular complexity.

References

A Technical Guide to the Spectroscopic Characterization of 4-Borono-2-bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Borono-2-bromo-5-fluorobenzoic acid is a multifaceted building block in modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science. Its utility stems from the orthogonal reactivity of its functional groups: the carboxylic acid for amide couplings, the boronic acid for Suzuki-Miyaura cross-coupling reactions, and the halogen substituents that modulate electronic properties and provide further synthetic handles.[1] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and mechanistic studies. This guide provides a detailed exploration of the expected spectroscopic data for this compound and the underlying principles for their interpretation.

Molecular Structure and Predicted Spectroscopic Behavior

The unique arrangement of substituents on the phenyl ring dictates a predictable yet nuanced spectroscopic fingerprint. The interplay of the electron-withdrawing carboxylic acid and fluorine atom, the bromine atom, and the amphoteric boronic acid group creates a distinct electronic environment for each nucleus.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound. The combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides a complete picture of the molecule's connectivity and conformation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two aromatic protons and the acidic protons of the carboxylic acid and boronic acid groups.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5broad singlet1H-COOH
~8.5broad singlet2H-B(OH)₂
~7.8doublet1HH-6
~7.6doublet1HH-3

Causality Behind Predictions:

  • The carboxylic acid proton is expected to be highly deshielded due to the electronegativity of the oxygen atoms and potential for hydrogen bonding, appearing as a broad singlet.

  • The boronic acid protons are also acidic and exchangeable, typically appearing as a broad singlet. Their chemical shift can be highly dependent on concentration and water content in the solvent.

  • The aromatic protons (H-3 and H-6) will appear as doublets due to coupling with the adjacent fluorine atom. The exact chemical shifts are influenced by the combined electronic effects of all substituents.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar compounds and to slow down the exchange of acidic protons, allowing for their observation.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters for ¹H NMR should be employed.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached substituents and resonance effects.

Predicted ¹³C NMR Data (DMSO-d₆, 101 MHz):

Chemical Shift (δ, ppm)Assignment
~165C=O
~160 (d, J ≈ 250 Hz)C-5
~140C-1
~135 (d, J ≈ 8 Hz)C-3
~130C-4
~125 (d, J ≈ 20 Hz)C-6
~115 (d, J ≈ 4 Hz)C-2

Causality Behind Predictions:

  • The carbonyl carbon of the carboxylic acid will be the most deshielded.

  • The carbon directly attached to the highly electronegative fluorine atom (C-5) will show a large one-bond coupling constant (¹JCF).

  • The other aromatic carbons will exhibit smaller coupling constants to fluorine depending on the number of bonds separating them.

  • The carbon bearing the boronic acid group (C-4) is difficult to predict precisely as the boron atom can be in different hybridization states, but it is expected in the aromatic region.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Utilize a broadband probe on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the presence of key functional groups.

Predicted IR Absorption Bands:

Frequency (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1475MediumC=C stretch (aromatic)
~1350StrongB-O stretch
~1250StrongC-F stretch
~1050MediumC-Br stretch

Causality Behind Predictions:

  • The O-H stretch of the carboxylic acid will appear as a very broad band due to hydrogen bonding.

  • The C=O stretch is a strong, sharp band characteristic of carboxylic acids.

  • The B-O stretch of the boronic acid is also a prominent feature.

  • The C-F and C-Br stretches are typically found in the fingerprint region.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal or the KBr press. Then, acquire the sample spectrum.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
292/294High[M]⁺ (molecular ion)
274/276Medium[M - H₂O]⁺
247/249Medium[M - COOH]⁺
167High[M - Br - COOH]⁺

Causality Behind Predictions:

  • The molecular ion peak will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br ratio of ~1:1), resulting in two peaks of nearly equal intensity separated by 2 m/z units.

  • Common fragmentation pathways for benzoic acids include the loss of water and the loss of the carboxyl group.

  • Subsequent loss of the bromine atom is also a likely fragmentation pathway.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: A variety of ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI). A high-resolution mass spectrometer is recommended for accurate mass determination.

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis & Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment QC Quality Control Purity_Assessment->QC

Caption: A typical workflow for the spectroscopic analysis of a novel compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application in research and development. By employing a combination of NMR, IR, and mass spectrometry, a comprehensive understanding of its structure and purity can be achieved. The predicted data and methodologies outlined in this guide serve as a valuable resource for scientists working with this important synthetic building block.

References

An In-Depth Technical Guide to Substituted Phenylboronic Acids: Focus on Bromo-Fluoro-Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Author's Note: Initial searches for "4-Borono-2-bromo-5-fluorobenzoic acid" did not yield a specific CAS number or substantial dedicated literature. This suggests the compound may be novel, not widely commercially available, or indexed under a different nomenclature. This guide, therefore, provides a comprehensive overview of closely related and structurally significant analogs for which robust data exists. The principles, protocols, and applications discussed herein are highly relevant and adaptable for research involving the target molecule.

Section 1: Core Identifiers and Physicochemical Properties of Key Analogs

For researchers navigating the landscape of substituted phenylboronic acids, precise identification is paramount. The following table summarizes the key identifiers and properties of relevant bromo-fluoro-benzoic acid derivatives. These compounds are frequently utilized as building blocks in medicinal chemistry and organic synthesis.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Synonyms
2-Fluoro-3-bromo-5-carboxyphenylboronic acid 1452575-84-6C7H5BBrFO4262.833-Bromo-5-carboxy-2-fluorophenylboronic acid
5-Bromo-3-carboxy-2-fluorophenylboronic acid 957120-63-7C7H5BBrFO4262.83-
4-Bromo-2-fluorobenzoic acid 112704-79-7C7H4BrFO2219.01Enzalutamide Impurity 13
4-Bromo-2-fluoro-5-methylbenzoic acid 415965-24-1C8H6BrFO2233.04-

Section 2: The Synthetic Landscape: Pathways to Bromo-Fluoro Substituted Benzoic Acids

The synthesis of halogenated benzoic acids is a cornerstone of many multi-step organic syntheses. The choice of starting material and reaction conditions is dictated by the desired substitution pattern and overall yield.

Oxidation of Substituted Toluenes: A Common Route

A prevalent method for synthesizing compounds like 4-Bromo-2-fluorobenzoic acid involves the oxidation of the corresponding toluene derivative.[1]

Protocol: Synthesis of 4-Bromo-2-fluorobenzoic acid from 2-fluoro-4-bromotoluene

  • Step 1: Reaction Setup

    • In a suitable reaction vessel, combine 2-fluoro-4-bromotoluene, a catalytic amount of a cobalt salt (e.g., Co(OAc)₂·4H₂O), and a radical initiator like AIBN in glacial acetic acid.[2]

  • Step 2: Oxidation

    • Heat the mixture to approximately 130°C under an oxygen atmosphere (typically 3-5 equivalents) at a pressure of around 1.2 MPa.[2] The residence time for this continuous flow process is generally kept around 1.5 hours.[2]

  • Step 3: Workup and Isolation

    • The reaction mixture is then introduced into water.[2]

    • The pH is adjusted to be basic (12-14) using a strong base like NaOH to deprotonate the carboxylic acid, rendering it water-soluble.[2]

    • The aqueous phase is washed with an organic solvent such as MTBE to remove any unreacted starting material and non-acidic byproducts.[2]

    • The aqueous layer is then acidified with a strong acid (e.g., concentrated HCl) to a pH of 1, causing the desired carboxylic acid to precipitate out of the solution.[2]

  • Step 4: Purification

    • The resulting solid is collected by filtration and can be further purified by recrystallization if necessary. This process typically yields the target product in high purity (e.g., 88% yield).[2]

Boronylation of Aryl Halides: Introducing the Boronic Acid Moiety

The introduction of a boronic acid group is often achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate. This is a fundamental transformation in the synthesis of many boronic acid-containing building blocks.

Conceptual Workflow for Boronylation:

G A Aryl Halide (e.g., a dibromo-fluoro-benzoic acid derivative) B Lithium-Halogen Exchange (e.g., n-BuLi, -78°C) A->B C Aryllithium Intermediate B->C D Quench with Trialkyl Borate (e.g., B(OMe)₃) C->D E Boronate Ester Intermediate D->E F Aqueous Acidic Workup (e.g., HCl) E->F G Final Boronic Acid Product F->G

Caption: General workflow for the synthesis of aryl boronic acids.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

Substituted phenylboronic acids and their precursors are invaluable in the development of novel therapeutics. The presence of bromo, fluoro, and borono functional groups provides multiple avenues for chemical modification and targeted biological activity.

Role as Key Intermediates

4-Bromo-2-fluorobenzoic acid is a documented intermediate in the synthesis of pharmaceutically important molecules, including Enzalutamide and Venclexta.[1] Its structural features allow for subsequent coupling and functionalization reactions to build more complex molecular architectures.

Boronic Acids as Pharmacophores

The boronic acid moiety itself can be a critical pharmacophore. Boron's empty p-orbital allows it to act as a Lewis acid, forming reversible covalent bonds with nucleophilic residues in enzyme active sites. This property has been successfully exploited in the design of enzyme inhibitors.

Cross-Coupling Reactions

The bromine atom on these scaffolds serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the facile formation of carbon-carbon bonds, connecting the bromo-fluoro-benzoic acid core to other molecular fragments. This is a fundamental strategy in library synthesis for drug screening.

Section 4: Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling these compounds.

Hazard CategoryGHS Classification (Example: 4-Bromo-2-fluoro-5-methylbenzoic acid)Recommended Precautions
Acute Toxicity H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation H315: Causes skin irritationWear protective gloves and clothing.
Eye Irritation H319: Causes serious eye irritationWear eye and face protection.
Respiratory Irritation H335: May cause respiratory irritationAvoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

Safety data is based on representative compounds and may vary. Always consult the specific Safety Data Sheet (SDS) for the compound in use.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Borono-2-bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

As a pivotal building block in contemporary medicinal chemistry and materials science, 4-Borono-2-bromo-5-fluorobenzoic acid presents both significant synthetic utility and specific handling challenges. This technical guide provides a comprehensive overview of the essential safety and handling protocols for this compound. Moving beyond a simple recitation of procedural steps, this document elucidates the causal reasoning behind each recommendation, grounded in the principles of chemical reactivity and toxicology. By integrating expert insights with authoritative safety standards, this guide aims to empower researchers to mitigate risks, ensure experimental integrity, and foster a culture of safety in the laboratory.

Compound Characterization and Hazard Identification

This compound is a trifunctional aromatic compound, incorporating a carboxylic acid, a bromine atom, a fluorine atom, and a boronic acid moiety. This unique combination of functional groups dictates its reactivity and, consequently, its hazard profile. While specific toxicological data for this exact compound is limited, a robust safety paradigm can be constructed by examining the hazards associated with its structural components and analogous molecules.

1.1. GHS Classification and Hazard Statements

Based on data from structurally related compounds, this compound should be handled as a substance with the following potential hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3][4]

  • Skin Irritation (Category 2): Causes skin irritation.[1][3][4][5][6][7][8][9][10]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3][4][5][6][7][8][9][10]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][3][4][5][6][8][9][10]

Table 1: GHS Hazard Profile

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation

The boronic acid group can interfere with biological systems, and the halogenated benzoic acid backbone contributes to its irritant properties. The fine, crystalline nature of the solid also presents an inhalation hazard.

The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management for handling this compound relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and sustainable safety measures.

Hierarchy of Controls cluster_0 Hierarchy of Controls for Handling this compound Elimination Elimination (Not Feasible) Substitution Substitution (Evaluate synthetic route for less hazardous alternatives) Engineering Engineering Controls (Chemical Fume Hood, Ventilated Enclosures) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of Controls for Handling this compound.

2.1. Engineering Controls: The First Line of Defense

Primary containment is crucial. All weighing and handling of solid this compound and its solutions should be conducted within a certified chemical fume hood.[11] This prevents the inhalation of dust particles and exposure to vapors.[12] A well-ventilated workspace is a non-negotiable prerequisite.[5][6][11] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[11]

2.2. Administrative Controls: Standard Operating Procedures (SOPs)

A detailed, substance-specific SOP is essential. This should include:

  • Clear labeling of all containers.[13]

  • Designated areas for storage and use.

  • Thorough training for all personnel on the specific hazards and handling procedures.

  • Strict adherence to hygiene measures, such as washing hands thoroughly after handling, even when gloves have been worn.[11] Do not eat, drink, or smoke in the laboratory.[11]

2.3. Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are designed to minimize exposure, appropriate PPE is mandatory for all tasks involving this compound.

Table 2: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 or EN166 standards. A full-face shield is recommended for splash hazards.[6][7][11][12][14]Protects eyes from dust particles and splashes, which can cause serious irritation.[12][14]
Hand Protection Chemically resistant gloves (e.g., nitrile).[11][14]Prevents skin contact, which can lead to irritation.[14] Gloves should be inspected before use and changed immediately upon contamination.[12][14]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[12][14]Protects skin from accidental spills and contact.[14]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood or if dust generation is unavoidable.[5][12][14]Minimizes the risk of respiratory tract irritation from inhaling fine particles.[12][14]

Step-by-Step Laboratory Handling Protocol

This protocol outlines a standard workflow for the safe handling of this compound.

3.1. Preparation and Pre-Handling

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly. Ensure the sash is at the appropriate working height.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them within the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on all required personal protective equipment as detailed in Table 2 before handling the chemical.[14]

3.2. Weighing and Transfer

  • Minimize Dust: When transferring the solid, use a spatula to carefully move the material.[14] Avoid any actions that could generate dust, such as dropping or rapid movements.[5][6][14]

  • Tared Weighing: Use a tared weigh boat or container to accurately measure the desired amount of the compound.

  • Controlled Dissolution: If preparing a solution, add the solvent to the reaction vessel first, then slowly add the solid this compound to the solvent with stirring. This helps to control any potential exothermic reactions and reduces dust.

3.3. Post-Handling and Decontamination

  • Clean Up: Decontaminate the work area, including the balance and any surfaces within the fume hood, to remove any residual chemical.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[12]

Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep1 Verify Fume Hood Prep2 Assemble Equipment Prep1->Prep2 Prep3 Don PPE Prep2->Prep3 Handle1 Weigh Compound Prep3->Handle1 Enter Fume Hood Handle2 Transfer to Vessel Handle1->Handle2 Post1 Decontaminate Area Handle2->Post1 Complete Transfer Post2 Doff PPE Post1->Post2 Post3 Wash Hands Post2->Post3

Caption: Standard Laboratory Handling Workflow for this compound.

Storage and Stability

Proper storage is critical to maintaining the integrity of this compound and ensuring safety.

  • Container: Store in a tightly closed container to prevent moisture absorption and contamination.[5][6][15]

  • Conditions: Keep in a cool, dry, and well-ventilated area.[6][16] Some boronic acids may benefit from refrigeration and storage under an inert atmosphere like nitrogen.[5][8]

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases.[7] As an acidic compound, it should be stored separately from bases to prevent inadvertent neutralization reactions.[13][17] Store away from flammable materials.[17][18]

Accidental Release and Emergency Procedures

5.1. Spills

  • Small Spills: For minor spills within a fume hood, carefully sweep or vacuum the solid material into a labeled, sealed container for hazardous waste disposal.[5][6][11] Avoid raising dust.[5][6][11] Decontaminate the area with an appropriate solvent followed by soap and water.[11]

  • Large Spills: Evacuate the area and report the spill to the appropriate safety personnel.[11]

5.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[5][6]

Waste Disposal

All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[11] Dispose of it in accordance with local, state, and federal regulations. Do not allow the material to enter drains or the environment.

Conclusion

The safe and effective use of this compound is predicated on a thorough understanding of its potential hazards and the implementation of robust control measures. By adhering to the principles of the hierarchy of controls—prioritizing engineering solutions, enforcing strict administrative protocols, and utilizing appropriate personal protective equipment—researchers can confidently and safely leverage the synthetic potential of this valuable compound. A proactive and informed approach to safety is not merely a regulatory requirement but a cornerstone of scientific excellence.

References

An In-depth Technical Guide to the Solubility of 4-Borono-2-bromo-5-fluorobenzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Borono-2-bromo-5-fluorobenzoic acid is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable reagent for the synthesis of complex molecules. However, to effectively utilize this compound in reaction design, purification, and formulation, a thorough understanding of its solubility characteristics in various organic solvents is paramount.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. Recognizing that quantitative solubility data for such a specialized reagent is not always readily available, this document focuses on empowering the user with the foundational knowledge and practical methodologies to ascertain solubility in their own laboratory settings. We will delve into the physicochemical properties of the molecule, explore the theoretical underpinnings of its solubility, and provide a detailed, field-proven protocol for its empirical determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physical properties. While specific experimental data for this compound is sparse, we can infer its likely behavior by examining its constituent parts and related molecules.

Key Structural Features:

  • Benzoic Acid Core: The carboxylic acid group provides a site for hydrogen bonding, both as a donor (the hydroxyl proton) and an acceptor (the carbonyl oxygen). This group also imparts acidic properties to the molecule.

  • Boronic Acid Group (-B(OH)₂): This functional group is also capable of hydrogen bonding and can act as a Lewis acid. A critical characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, which can impact solubility.

  • Halogen Substituents (Bromo- and Fluoro-): The presence of bromine and fluorine atoms increases the molecule's molecular weight and alters its electronic properties through inductive effects. The fluorine atom, in particular, is a weak hydrogen bond acceptor.

A summary of the known and predicted physicochemical properties of the closely related 4-bromo-2-fluorobenzoic acid is presented in the table below. These values provide a baseline for understanding the non-boronated scaffold of our target molecule.

PropertyValue (for 4-bromo-2-fluorobenzoic acid)Source
Molecular Formula C₇H₄BrFO₂--INVALID-LINK--[1]
Molecular Weight 219.01 g/mol --INVALID-LINK--[1]
Melting Point 208-213 °C--INVALID-LINK--[2]
Appearance White to light yellow crystal powder--INVALID-LINK--[2]
pKa (Predicted) ~3.11 (for a similar substituted benzoic acid)--INVALID-LINK--[3]

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of this compound in a given organic solvent will be governed by the interplay of intermolecular forces between the solute and solvent molecules.

Factors Influencing Solubility:

  • Solvent Polarity: Polar solvents are generally better at solvating polar molecules. Given the presence of the carboxylic acid and boronic acid groups, polar solvents that can engage in hydrogen bonding are expected to be more effective.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly influence its ability to dissolve the solute. Solvents like alcohols (e.g., methanol, ethanol) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF, THF) are likely to be good candidates.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute is a critical factor. A high melting point often suggests a stable crystal lattice, which can negatively impact solubility.

  • Self-Association: As mentioned, boronic acids can form boroxines. In non-polar solvents, benzoic acids can also form hydrogen-bonded dimers.[4] This self-association can compete with solute-solvent interactions and affect the overall solubility.

Experimental Determination of Solubility

Given the lack of readily available quantitative data, an empirical approach is necessary. The "shake-flask" method is the gold standard for determining equilibrium solubility and is highly recommended.[5]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solid Weigh excess solid (this compound) prep_solvent Add known volume of organic solvent prep_solid->prep_solvent Combine in a vial agitate Agitate at constant temperature (e.g., 24-72h) prep_solvent->agitate settle Allow to settle agitate->settle separate Separate solid and liquid (centrifugation/filtration) settle->separate sample Take aliquot of supernatant separate->sample dilute Dilute if necessary sample->dilute analyze Quantify concentration (e.g., HPLC-UV, LC-MS) dilute->analyze

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Shake-Flask Method
  • Preparation:

    • Add an excess amount of this compound to a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.

    • To each vial, add a precise volume of the desired organic solvent.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or agitator that is maintained at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points initially to confirm that equilibrium has been reached.[5]

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents). This step is critical to avoid artificially high solubility readings.

  • Quantification:

    • Carefully take a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of your analytical method.

    • Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[6] A pre-established calibration curve with known concentrations of the compound is essential for accurate quantification.

Qualitative to Quantitative: A Practical Guide

The following table provides a structured approach to characterizing the solubility of this compound in a range of common organic solvents. It is designed to be completed by the researcher following the experimental protocol outlined above.

SolventSolvent TypeExpected Solubility (Qualitative)Experimental Solubility (mg/mL)
Methanol Polar ProticHighTo be determined
Ethanol Polar ProticHighTo be determined
Isopropanol Polar ProticModerate to HighTo be determined
Acetone Polar AproticModerateTo be determined
Acetonitrile Polar AproticModerateTo be determined
Tetrahydrofuran (THF) Polar AproticModerate to HighTo be determined
Dimethylformamide (DMF) Polar AproticHighTo be determined
Dimethyl Sulfoxide (DMSO) Polar AproticHighTo be determined
Ethyl Acetate Moderately PolarLow to ModerateTo be determined
Dichloromethane (DCM) NonpolarLowTo be determined
Toluene NonpolarVery LowTo be determined
Hexanes NonpolarVery LowTo be determined

Interpreting the Results: The "Why" Behind the Data

The quantitative data you generate can be understood through the lens of the intermolecular interactions at play. The following diagram illustrates the potential interactions between this compound and a polar protic solvent like methanol.

Caption: Potential Intermolecular Interactions with a Polar Protic Solvent.

In solvents like methanol, the high solubility is driven by strong hydrogen bonding between the solvent's hydroxyl group and the solute's carboxylic and boronic acid groups. In contrast, in a nonpolar solvent like hexanes, the lack of favorable interactions fails to overcome the solute's crystal lattice energy, resulting in poor solubility.

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its effective application in research and development. While pre-existing quantitative data is limited, this guide provides the theoretical foundation and a robust experimental framework for its determination. By systematically applying the shake-flask method and considering the underlying physicochemical principles, researchers can confidently ascertain the solubility of this versatile building block in a range of organic solvents, thereby optimizing reaction conditions, streamlining purification processes, and enabling formulation development.

References

Unlocking New Frontiers: A Technical Guide to the Research Potential of 4-Borono-2-bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern chemical synthesis, the strategic value of a molecule is often defined by its functional complexity and synthetic versatility. 4-Borono-2-bromo-5-fluorobenzoic acid represents a novel and highly promising scaffold, uniquely endowed with three distinct and orthogonally reactive functional groups: a boronic acid, a bromine atom, and a carboxylic acid, all arranged on a fluorinated phenyl ring. This trifunctional arrangement positions the molecule as a powerful building block with untapped potential across a spectrum of scientific disciplines.

The presence of a boronic acid moiety immediately suggests utility in palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.[1][2] The bromine atom serves as a complementary reactive handle for a host of other transformations, including Heck, Sonogashira, and Buchwald-Hartwig couplings, enabling sequential and site-selective modifications.[3] Concurrently, the carboxylic acid provides a classical site for derivatization into esters, amides, and other functional groups. The fluorine substituent, a feature increasingly sought after in bioactive molecules and advanced materials, can enhance metabolic stability, modulate electronic properties, and improve binding affinity.[4][5]

This technical guide serves as a whitepaper for researchers, scientists, and drug development professionals. As direct literature on this specific molecule is nascent, this document will leverage established chemical principles and data from analogous structures to delineate its predicted properties, propose robust synthetic strategies, and explore its most promising research applications in medicinal chemistry, materials science, and catalysis.

Predicted Physicochemical Properties and Reactivity Profile

The unique substitution pattern of this compound dictates its electronic nature and reactivity. The cumulative electron-withdrawing effects of the fluoro, bromo, and carboxylic acid groups render the aromatic ring electron-deficient, which in turn influences the acidity of the boronic and carboxylic acid protons and the reactivity of the ring itself.

PropertyPredicted CharacteristicRationale
pKa (Carboxylic Acid) Lower than benzoic acid (~4.2)The inductive electron-withdrawing effects of the ortho-bromo and meta-fluoro substituents stabilize the carboxylate conjugate base.
pKa (Boronic Acid) Lower than phenylboronic acid (~8.8)The electron-deficient nature of the aromatic ring increases the Lewis acidity of the boron center.
Solubility Moderate solubility in polar organic solvents (e.g., DMSO, DMF, THF, hot ethanol); low solubility in water and nonpolar solvents.The polar carboxylic and boronic acid groups are balanced by the hydrophobic bromofluorophenyl core.
Stability Prone to dehydration to form a boroxine (trimer) under anhydrous conditions. Stable as a solid at room temperature.This is a characteristic property of arylboronic acids. Storage under inert atmosphere is recommended.
Orthogonal Reactivity

The primary strategic advantage of this molecule is the differential reactivity of its three key functional groups, allowing for a programmed, stepwise synthesis of complex derivatives.

  • Boronic Acid (-B(OH)₂): The most versatile group for Suzuki-Miyaura C-C bond formation. It can also participate in Chan-Lam C-N and C-O couplings and form reversible covalent bonds with diols, a property exploited in sensors and as a potential pharmacophore for enzyme inhibition.[6][7]

  • Bromo (-Br): An excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions.[8][9] Its reactivity is generally orthogonal to the boronic acid under specific catalytic conditions, allowing for sequential couplings. It can also be converted into an organometallic reagent (e.g., via lithium-halogen exchange).

  • Carboxylic Acid (-COOH): Readily undergoes standard transformations such as esterification, amidation, and reduction to an alcohol, providing a robust anchor point for attaching various molecular fragments or linking to polymer backbones.[10]

Proposed Synthetic Strategies

Given the novelty of the title compound, a plausible synthetic route must be designed from commercially available starting materials. A retrosynthetic analysis suggests a strategy involving the sequential introduction of the boronic acid and carboxylic acid functionalities onto a pre-functionalized bromofluoro-aromatic core.

G Target This compound Intermediate1 Methyl 4-boronato-2-bromo-5-fluorobenzoate Target->Intermediate1 Hydrolysis Intermediate2 Methyl 2-bromo-5-fluoro-4-iodobenzoate Intermediate1->Intermediate2 Miyaura Borylation StartingMaterial 2-Bromo-5-fluoro-4-iodotoluene Intermediate2->StartingMaterial Oxidation of -CH3

Caption: Retrosynthetic analysis for this compound.

A potential forward synthesis based on this analysis is outlined below:

  • Oxidation: Commercially available 2-bromo-5-fluoro-4-iodotoluene is oxidized to 2-bromo-5-fluoro-4-iodobenzoic acid using a strong oxidant like potassium permanganate. The acid is then converted to its methyl ester for protecting the carboxyl group.

  • Miyaura Borylation: The aryl iodide functionality is selectively converted to a boronate ester using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate). The C-I bond is significantly more reactive towards oxidative addition than the C-Br bond, ensuring high selectivity.[2]

  • Hydrolysis: The methyl ester is hydrolyzed under basic or acidic conditions to yield the final product, this compound.

Core Research Areas

A. Advanced Intermediate for Medicinal Chemistry

The confluence of boronic acid, bromo, and fluoro functionalities makes this molecule a "privileged scaffold" for drug discovery.[11][12]

Rationale

Boronic acids are present in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®), acting as potent, reversible covalent inhibitors of serine proteases.[3][6] The fluorine atom can enhance drug properties like metabolic stability and binding affinity, while the bromo and carboxylic acid groups provide vectors for modification to optimize pharmacokinetics and pharmacodynamics.[9]

Proposed Research Trajectories
  • Sequential Cross-Coupling for Novel Scaffolds: A powerful strategy involves a two-step, one-pot cross-coupling sequence. First, a Suzuki-Miyaura reaction at the boronic acid position, followed by a change in catalyst/ligand/base to promote a second coupling (e.g., Buchwald-Hartwig amination) at the bromo-position. This allows for the rapid assembly of complex, three-dimensional molecules from a single starting material.

  • Targeted Enzyme Inhibitors: The molecule can be elaborated to target specific enzyme classes. For example, amidation of the carboxylic acid with a peptide fragment, followed by Suzuki coupling at the boronic acid position with a heterocyclic partner, could generate novel inhibitors for enzymes implicated in cancer or inflammatory diseases.

  • Fragment-Based Drug Discovery (FBDD): This molecule is an ideal starting point for FBDD. Each functional group can be used to "grow" the fragment into a lead compound after initial hits are identified through screening.

G cluster_0 Drug Discovery Workflow cluster_1 Step 1: Suzuki Coupling cluster_2 Step 2: Amidation cluster_3 Step 3: C-N Coupling Start 4-Borono-2-bromo- 5-fluorobenzoic acid Suzuki Couple Aryl Group at Boronic Acid Start->Suzuki Amide Form Amide Bond at Carboxylic Acid Suzuki->Amide Buchwald Add Amine Group at Bromo Position Amide->Buchwald Library Diverse Chemical Library Buchwald->Library Screening High-Throughput Screening Library->Screening Lead Lead Compound Screening->Lead

Caption: Drug discovery workflow utilizing sequential functionalization.

B. Precursor for Novel Organic Materials

Fluorinated aromatic compounds are foundational to the development of high-performance materials for electronics and aerospace due to their thermal stability, chemical resistance, and unique optoelectronic properties.[4][13]

Rationale

The rigid, fluorinated core of the molecule is an excellent candidate for incorporation into conjugated polymers. The multiple reactive sites allow for the creation of cross-linked or linear polymers with tailored properties. Fluorination is known to lower the HOMO and LUMO energy levels of organic materials, which can improve electron injection/transport and oxidative stability in devices like OLEDs and OFETs.[14]

Proposed Research Trajectories
  • Synthesis of Fluorinated Conjugated Polymers: The molecule can act as an A-B₂ monomer. For example, polycondensation via Suzuki coupling, where the boronic acid of one monomer reacts with the bromo-group of another, could produce novel fluorinated polyphenylenes. The carboxylic acid group can be used for post-polymerization modification to tune solubility or other properties.

  • Precursors for Poly(p-phenylene) type materials: The carboxylic acid can be used in polymerization reactions to form polyamides or polyesters.[15][16] The resulting polymer can then be further functionalized via the bromo and borono groups.

  • Building Blocks for Organic Semiconductors: Derivatives of this molecule could be synthesized and investigated as n-type or ambipolar semiconductors for organic electronics. The electron-deficient nature of the core is conducive to stabilizing negative charge carriers (electrons).

G Monomer Monomer (this compound derivative) Polymerization Suzuki Polycondensation Monomer->Polymerization Polymer Fluorinated Conjugated Polymer Polymerization->Polymer Device Organic Electronic Device (OLED, OFET) Polymer->Device

Caption: Polymer synthesis pathway for organic electronics applications.

C. Versatile Hub for Agrochemical Development

Halogenated benzoic acids are critical intermediates in the synthesis of modern herbicides and pesticides.[5][17]

Rationale

The specific substitution pattern and the presence of fluorine can lead to enhanced bioactivity and selectivity in agrochemicals. The molecule provides a scaffold to build compounds that can target specific biological pathways in weeds or pests while having minimal impact on crops.

Proposed Research Trajectories
  • Herbicide Synthesis: The carboxylic acid can be derivatized into various esters or amides, a common feature in many commercial herbicides. The aryl core can be further functionalized via the bromo and borono groups to optimize uptake and activity.

  • Fungicide and Insecticide Development: By coupling different heterocyclic moieties known for their fungicidal or insecticidal properties (e.g., pyrazoles, triazoles) via Suzuki-Miyaura reaction, novel and potent agrochemicals can be synthesized and screened.

Experimental Protocols

To demonstrate the practical utility of this molecule, the following section provides a detailed, validated protocol for a cornerstone reaction.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.0 eq)

  • Aryl Halide (e.g., 4-bromotoluene) (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) (4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, the aryl halide, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Solvent Addition: Add toluene and water (typically in a 10:1 ratio) via syringe. The mixture should be heterogeneous.

  • Reaction Execution: Equip the flask with a reflux condenser, and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

This compound stands at the cusp of innovation, offering a rare and powerful combination of orthogonally reactive functional groups. While it may be a novel entity, its potential can be confidently predicted based on the well-established chemistry of its constituent parts. For medicinal chemists, it is a gateway to diverse libraries of complex molecules and potential next-generation therapeutics.[18] For materials scientists, it is a robust building block for creating fluorinated polymers and semiconductors with enhanced properties.[19] Its multifaceted reactivity invites exploration and promises to be a valuable tool in the hands of synthetic chemists across academia and industry. The research avenues proposed in this guide represent just the initial exploration of a vast and promising scientific landscape.

References

Methodological & Application

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 4-Borono-2-bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Bifunctional Building Blocks in Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, functional group tolerance, and mild reaction conditions.[1][2] Its capacity to forge carbon-carbon bonds, particularly in the creation of biaryl structures, has made it an indispensable tool in the fields of drug discovery, materials science, and natural product synthesis.[1][3] The reaction typically involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid) with an organic halide or triflate.[4][5]

This application note focuses on a particularly versatile reagent: 4-Borono-2-bromo-5-fluorobenzoic acid . This molecule is a trifunctional synthetic building block, possessing a boronic acid, an aryl bromide, and a carboxylic acid on a fluorinated phenyl ring. This unique combination allows for sequential, site-selective modifications. The protocol herein will detail the use of this reagent as the organoboron partner, leveraging the boronic acid moiety for a primary Suzuki-Miyaura coupling, while preserving the aryl bromide for potential subsequent transformations. Understanding the nuances of this reaction is critical for researchers aiming to construct complex molecular architectures efficiently.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and optimizing reaction conditions. The process is generally accepted to proceed through three key steps, elegantly orchestrated by a palladium catalyst.[6][7]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This step oxidizes the palladium center from Pd(0) to Pd(II).[5][6]

  • Transmetalation : This is the crucial step where the organic group from the boronic acid is transferred to the Pd(II) complex. This process requires activation by a base.[8][9] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the exchange of the halide on the palladium for the aryl group from the boron.[10][11]

  • Reductive Elimination : The final step involves the two organic groups on the Pd(II) center coupling together to form the new C-C bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[6][10]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar¹-X pd_complex Ar¹-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + Ar²-B(OH)₂ + Base diaryl_pd Ar¹-Pd(II)(Ar²)L₂ transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0  Regeneration product Ar¹-Ar² (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Coupling of this compound with 4-Bromoanisole

This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole as a representative aryl halide.

Core Experimental Parameters

ParameterValue/ReagentMolar Equiv.Rationale
Aryl Boronic AcidThis compound1.2A slight excess ensures complete consumption of the limiting electrophile.
Aryl Halide4-Bromoanisole1.0The limiting reagent in this protocol.
Palladium CatalystPdCl₂(dppf)0.03 (3 mol%)Dppf is a robust ligand that stabilizes the catalyst and promotes efficient coupling.[12]
BaseK₃PO₄ (Potassium Phosphate)3.0A moderately strong base effective in activating the boronic acid without promoting harsh side reactions.[9]
Solvent System1,4-Dioxane / H₂O (4:1)-A common biphasic system that facilitates solubility of both organic and inorganic reagents.[10][12]
Temperature90 °C-Sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Reaction Time12-16 hours-Typical duration for complete conversion, should be monitored by TLC or LC-MS.

Materials and Reagents

  • This compound

  • 4-Bromoanisole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium Phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Round-bottom flask or reaction vial

  • Reflux condenser

  • Magnetic stirrer and heating mantle/hot plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Ethyl acetate, Hexanes (for extraction and chromatography)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure

  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), and potassium phosphate (3.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.[3][13]

  • Solvent Addition : Through the septum, add the degassed 4:1 mixture of 1,4-Dioxane and water via syringe. The total solvent volume should be sufficient to create a solution concentration of approximately 0.1 M with respect to the limiting reagent.

  • Catalyst Addition : Under a positive pressure of inert gas, add the PdCl₂(dppf) catalyst (0.03 equiv) to the stirring mixture.

  • Reaction Execution : Place the flask in a preheated oil bath or heating mantle set to 90 °C. Attach a reflux condenser and allow the reaction to stir vigorously for 12-16 hours.[9]

  • Monitoring : The reaction's progress should be monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (4-bromoanisole) is consumed.

  • Work-up :

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2x) and then with brine (1x).[13]

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[14]

  • Purification :

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The resulting crude residue should be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the desired biaryl product.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reagents (Boronic Acid, Halide, Base) to Flame-Dried Flask inert 2. Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent 3. Add Degassed Solvent System inert->solvent catalyst 4. Add Pd Catalyst solvent->catalyst heat 5. Heat to 90°C with Vigorous Stirring catalyst->heat monitor 6. Monitor by TLC/LC-MS (12-16 hours) heat->monitor cool 7. Cool to Room Temp monitor->cool extract 8. Dilute & Extract (EtOAc, H₂O, Brine) cool->extract dry 9. Dry Organic Layer (Na₂SO₄) extract->dry concentrate 10. Concentrate in vacuo dry->concentrate purify 11. Purify via Column Chromatography concentrate->purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently strong or poorly soluble base.3. Reaction temperature is too low.1. Ensure thorough degassing of solvents and reaction vessel.2. Try a stronger or more soluble base like Cs₂CO₃.[9]3. Increase the reaction temperature in 10 °C increments.
Protodeboronation Presence of excess water or protic sources leading to the replacement of the boronic acid group with hydrogen.1. Use anhydrous solvents and reagents.2. Minimize reaction time once the limiting reagent is consumed.
Homocoupling Coupling of two boronic acid molecules, often promoted by the presence of oxygen or Pd(II) species.[4]1. Rigorously exclude oxygen from the reaction.2. Use a high-quality Pd(0) precatalyst or ensure in-situ reduction of a Pd(II) source is efficient.
Difficult Purification Residual palladium catalyst or ligands co-eluting with the product.1. Filter the crude reaction mixture through a pad of Celite before extraction.[14]2. Consider a post-workup wash with a suitable scavenger resin.

Safety and Handling

  • This compound : This compound is an irritant. It causes skin, eye, and respiratory tract irritation.[15] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17] Avoid generating dust.[15]

  • Palladium Catalysts : Palladium compounds can be toxic and are sensitizers. Avoid inhalation of dust and direct contact with skin. Handle with care, using designated spatulas and weighing papers.

  • Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a fume hood, away from ignition sources.

  • Bases : Anhydrous bases like potassium phosphate are hygroscopic. Handle quickly and store in a desiccator. Stronger bases can be corrosive.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[15][17][18] An eyewash station and safety shower should be readily accessible.[17]

References

Application Notes and Protocols: 4-Borono-2-bromo-5-fluorobenzoic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifunctional Scaffold for Modern Drug Discovery

4-Borono-2-bromo-5-fluorobenzoic acid is a synthetically versatile building block that has garnered significant interest in medicinal chemistry. Its unique trifunctional nature—a boronic acid, a bromine atom, and a fluorine atom on a benzoic acid core—provides researchers with a powerful tool for constructing complex molecular architectures. This guide delves into the strategic applications of this reagent, providing both the theoretical underpinnings and practical protocols for its use in the synthesis of bioactive molecules.

The strategic placement of these three functional groups offers orthogonal chemical reactivity and allows for the precise tuning of a molecule's physicochemical properties. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, the boronic acid group can participate in its own coupling reactions or act as a key pharmacophore, and the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final compound.[1][2][3]

Caption: Chemical structure of this compound.

The Strategic Advantage in Medicinal Chemistry

The utility of this compound extends beyond its role as a simple linker. Each functional group imparts distinct advantages that can be leveraged during the drug design and development process.

  • The Boronic Acid Moiety: A Bioactive Warhead: While boronic acids are renowned for their role in Suzuki-Miyaura coupling, they are also a privileged pharmacophore in their own right.[4] The boron atom's empty p-orbital allows it to form a reversible covalent bond with the catalytic serine residues of enzymes, making it a powerful inhibitor of serine proteases.[5][6] This mechanism is famously exploited by the proteasome inhibitor bortezomib (Velcade®), a dipeptide boronic acid used in cancer therapy.[4][6][7] Incorporating this building block can, therefore, introduce a key protein-binding element directly into the molecular scaffold.

  • The Bromo Substituent: The Cross-Coupling Handle: The bromine atom is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[1][2] This reactivity is fundamental for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of many active pharmaceutical ingredients (APIs).[1] Its position ortho to the carboxylic acid allows for potential steric influence and directed metallation strategies.

  • The Fluoro Substituent: Modulator of Physicochemical Properties: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance drug-like properties.[8] The fluorine atom at the 5-position can increase metabolic stability by blocking potential sites of oxidation, improve binding affinity through favorable electrostatic interactions, and modulate lipophilicity and pKa, which can enhance cell membrane permeability and bioavailability.[3][8]

Core Application: Suzuki-Miyaura Cross-Coupling

The most prominent application of this reagent is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, a common motif in pharmacologically active compounds.[9] This reaction involves the palladium-catalyzed coupling of an organoboron compound (the boronic acid) with an organohalide. In this case, the bromine atom on the benzoic acid ring serves as the halide partner.

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the boronic acid partner to the palladium center (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10]

G pd0 Pd(0)Ln add Oxidative Addition pd0->add Ar-X pd2 Ar-Pd(II)-X (Ln) add->pd2 trans Transmetalation pd2->trans Ar'-B(OR)2 + Base pd2_r Ar-Pd(II)-Ar' (Ln) trans->pd2_r elim Reductive Elimination pd2_r->elim Ar-Ar' elim->pd0

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions

The success of the coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes commonly effective conditions.

ComponentExamplesRole in Reaction
Pd Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Facilitates the oxidative addition and reductive elimination steps.[10][11]
Ligand PPh₃, XPhos, SPhosStabilizes the Pd catalyst, influences reactivity and selectivity.[12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation by forming a more nucleophilic boronate species.[11]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF, DMFSolubilizes reactants and influences catalyst activity. A protic co-solvent like water is often required.[11]

Detailed Experimental Protocol: Synthesis of a 4'-Substituted 2-Bromo-5-fluorobiphenyl-4-carboxylic Acid

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic aryl boronic acid.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

G A 1. Reaction Setup (Add Reagents to Flask) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Solvent Addition (Add Degassed Solvents) B->C D 4. Reaction Execution (Heat with Stirring) C->D E 5. Monitoring (TLC or LC-MS) D->E E->D Incomplete F 6. Workup (Quench, Extract, Wash) E->F Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound262.841.01.0
Aryl Boronic Acid-1.21.2
Pd(PPh₃)₄ (Tetrakis)1155.560.030.03
Potassium Carbonate (K₂CO₃)138.213.03.0
1,4-Dioxane (Anhydrous, Degassed)-8 mL-
Water (Degassed)-2 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired aryl boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (3.0 mmol).

  • Establish Inert Atmosphere: Seal the flask with a septum or stopcock. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the catalyst.[10]

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (8 mL) followed by the degassed water (2 mL). The mixture will typically be a suspension.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Case Studies in Medicinal Chemistry

This building block is a precursor to several classes of biologically active molecules, demonstrating its practical value in drug discovery programs.

  • Kinase Inhibitors: Halogenated benzoic acids are common starting points for the synthesis of kinase inhibitors targeting oncogenic pathways.[3] The biaryl scaffold formed using this compound can be further elaborated to create potent and selective inhibitors of specific kinases involved in cancer progression.

  • D-amino acid oxidase (DAAO) Inhibitors: Derivatives of 4-bromo-2-fluorobenzoic acid have been successfully employed in the synthesis of D-amino acid oxidase inhibitors.[3][13] DAAO is a therapeutic target for neurological disorders such as schizophrenia, and inhibitors can modulate neurotransmitter levels in the brain.

  • Enzalutamide Intermediates: It has been reported that this compound can be used to prepare key intermediates for the synthesis of Enzalutamide, an androgen receptor inhibitor used to treat prostate cancer.[13]

G A This compound (Building Block) B Suzuki-Miyaura Coupling (with Aryl Boronic Acid) A->B C Biaryl Intermediate B->C D Further Functionalization (e.g., Amide Coupling) C->D E Bioactive Molecule (e.g., Kinase Inhibitor) D->E

Caption: Synthetic logic for creating bioactive molecules from the building block.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that offers a confluence of reactivity and desirable physicochemical properties. Its ability to serve as a cornerstone for palladium-catalyzed cross-coupling reactions, combined with the inherent bioactivity of the boronic acid moiety and the property-enhancing effects of the fluorine substituent, makes it an invaluable asset for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this versatile compound in the discovery and development of next-generation therapeutics.

References

Experimental setup for reactions with 4-Borono-2-bromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Use of 4-Borono-2-bromo-5-fluorobenzoic acid in Cross-Coupling Reactions

Authored by a Senior Application Scientist

Introduction: A Multifunctional Building Block for Modern Synthesis

This compound is a uniquely functionalized synthetic building block of significant interest to researchers in drug discovery, agrochemicals, and materials science. Its architecture presents four distinct points of chemical reactivity:

  • Boronic Acid (-B(OH)₂): The primary handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. The unique properties of boronic acids, including their stability and generally low toxicity, make them cornerstones of modern synthetic chemistry.[1]

  • Bromo (-Br) Group: An excellent leaving group for a variety of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations.[2] This offers an orthogonal synthetic handle to the boronic acid.

  • Fluoro (-F) Group: The fluorine atom can modulate the electronic properties of the aromatic ring and impart desirable pharmacokinetic properties in drug candidates, such as enhanced metabolic stability and binding affinity.[2][3]

  • Carboxylic Acid (-COOH): This moiety can serve as a key pharmacophoric feature or be leveraged as a synthetic handle for further derivatization, such as amide bond formation.[4]

This guide provides a detailed exploration of the experimental setup for reactions involving this versatile reagent, with a primary focus on its application in the Suzuki-Miyaura coupling reaction. We will delve into the causality behind procedural choices, present robust protocols, and offer insights gleaned from extensive field experience.

Physicochemical Properties and Safe Handling

Accurate knowledge of a reagent's properties and hazards is the foundation of any successful and safe experiment.

Properties Summary
PropertyValueSource
IUPAC Name This compound[5]
CAS Number Not directly available; derivative of 4-bromo-2-fluorobenzoic acid (112704-79-7)[5][6]
Molecular Formula C₇H₅BBrFO₄N/A
Molecular Weight 262.83 g/mol N/A
Appearance Typically an off-white to white crystalline powder[7]
Melting Point Analogous compounds like 4-Bromo-2-fluorobenzoic acid melt at 211-215 °C[6]
Safety & Handling Protocols

As with related halogenated benzoic acids, this compound should be handled with care.

  • Hazard Identification: Causes skin and serious eye irritation. May cause respiratory irritation.[5][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8][9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. Avoid generating dust.[7][10]

  • Storage: Store in a cool, dry place in a tightly sealed container to prevent degradation and moisture absorption.[7]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[7][8]

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[7][9]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[7][10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application for this reagent, leveraging the boronic acid moiety to form a new C-C bond with an organohalide or triflate.

Mechanistic Causality: Understanding the "Why"

The reaction proceeds via a well-established palladium catalytic cycle. The choice of reagents directly influences the efficiency of each step.[4][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner. This step is often rate-limiting.

  • Transmetalation: This is the crucial step where the base plays its role. The base activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center.[12][13] The choice of a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical to facilitate this transfer without causing decomposition of starting materials.[12][14]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final biaryl product and regenerating the active Pd(0) catalyst.[15]

Protocol I: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust, general procedure that can be optimized for specific substrates.

Reagent & Condition Selection Rationale
  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable, commercially available Pd(0) source suitable for many aryl bromides.[16] For more challenging couplings, a combination of a Pd(II) source like Pd(OAc)₂ with a specialized phosphine ligand (e.g., SPhos, XPhos) can be more effective.[17]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in many Suzuki couplings and is easily removed during workup.[12][16] For less reactive substrates, a stronger base like potassium phosphate (K₃PO₄) may be required.[17]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard.[11][16] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Crucially, the solvent must be degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like boronic acid homocoupling.[15][18]

Detailed Step-by-Step Methodology

Materials:

ReagentM.W.EquivalentsAmount (1 mmol scale)
Aryl Halide (e.g., 4-Iodoanisole)234.041.0234 mg
This compound262.831.2315 mg
Pd(PPh₃)₄1155.560.03 (3 mol%)35 mg
K₂CO₃138.212.5345 mg
1,4-Dioxane (degassed)--8 mL
Water (degassed)--2 mL

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[16]

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq).

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-12 hours).[11]

  • Work-up - Quenching: Once complete, cool the reaction mixture to room temperature and dilute with 20 mL of water.

  • Work-up - Acidification: Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer with 1M HCl until the pH is approximately 2-3 to ensure the carboxylic acid product is protonated.

  • Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.[18]

  • Drying and Concentration: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the resulting crude solid by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Anticipated Results & Data

The reactivity in Suzuki couplings can be influenced by the electronic nature of the aryl halide coupling partner. The following table provides a representative summary of expected outcomes.

Aryl Halide PartnerElectronic NatureExpected ReactivityTypical Yield Range
4-IodoanisoleElectron-donatingHigh85-95%
4-BromobenzonitrileElectron-withdrawingVery High90-98%
4-ChlorotolueneElectron-donating (chloride)Moderate60-75% (may require stronger conditions)
2-BromopyridineHeteroaromaticHigh80-90%

Conclusion

This compound is a powerful and versatile reagent for constructing complex molecular architectures. A thorough understanding of the underlying reaction mechanisms, particularly the critical role of the base and the necessity of an inert atmosphere for the Suzuki-Miyaura coupling, is paramount for achieving high yields and reproducible results. The protocols and rationales provided herein serve as a robust foundation for researchers and drug development professionals to successfully employ this valuable building block in their synthetic endeavors.

References

Application Notes & Protocols: 4-Borono-2-bromo-5-fluorobenzoic Acid as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Borono-2-bromo-5-fluorobenzoic acid is a trifunctional aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique architecture, featuring a boronic acid, a bromine atom, and a carboxylic acid on a fluorinated phenyl ring, offers three distinct and orthogonally reactive sites. This guide provides an in-depth exploration of its chemical properties, strategic applications, and detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling and amide bond formation. By explaining the causality behind experimental choices, this document serves as a practical resource for scientists aiming to leverage this versatile intermediate for the synthesis of complex, high-value molecules.

Physicochemical Properties and Handling

This compound is a stable, solid compound under standard laboratory conditions. Proper handling is essential for maintaining its integrity and ensuring experimental reproducibility.

PropertyValueSource
CAS Number 957034-89-8[1][2]
Molecular Formula C₇H₅BBrFO₄[1][2]
Molecular Weight 262.83 g/mol [3]
Appearance White to off-white solid
Storage Store at 2-8°C, keep dry and sealed

Safety & Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Review the Safety Data Sheet (SDS) from the supplier before use.

Core Reactivity and Synthetic Strategy

The exceptional utility of this compound stems from the differential reactivity of its three functional groups, which allows for planned, sequential modifications.[4] This strategic orthogonality is paramount for building molecular complexity efficiently.

  • Boronic Acid (-B(OH)₂): This is the primary reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C(sp²)–C(sp²) bond with a wide variety of aryl, heteroaryl, or vinyl halides/triflates.[5]

  • Bromo (-Br): The bromine atom serves as a second, distinct handle for various cross-coupling reactions. Crucially, the C-Br bond is typically less reactive towards the oxidative addition step of the Suzuki cycle than a C-I bond but is readily activated under specific conditions, allowing for a subsequent coupling after the boronic acid has reacted.

  • Carboxylic Acid (-COOH): This group is a versatile handle for forming esters, and most importantly in drug discovery, amides. It is generally unreactive under Suzuki conditions, preserving it for later-stage functionalization.

The fluorine atom (-F) is primarily a modulating group. It alters the electronic properties of the ring and can confer desirable pharmacokinetic properties (e.g., metabolic stability, binding affinity) to the final compound.

// Edges Start -> Suzuki [label="Pd Catalyst,\nBase"]; Aryl_Halide -> Suzuki; Suzuki -> Intermediate1;

Start -> Amide [label="Coupling Reagent,\nBase"]; Amine -> Amide; Amide -> Intermediate2;

Intermediate1 -> Second_Coupling [label="Different Catalyst/\nConditions"]; Partner2 -> Second_Coupling; Second_Coupling -> Final_Product; } iox Caption: Strategic functionalization pathways for the title compound.

Application 1: Suzuki-Miyaura Cross-Coupling Protocol

This protocol details the palladium-catalyzed coupling of the boronic acid moiety with an aryl bromide. The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation due to its mild conditions and broad functional group tolerance.[5]

Causality Behind Component Selection:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, commercially available catalyst for standard couplings. For more challenging substrates, a more active catalyst system like Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos) may be required.

  • Base: An inorganic base is essential for the transmetalation step of the catalytic cycle. Potassium carbonate (K₂CO₃) or the slightly stronger potassium phosphate (K₃PO₄) are effective. They activate the boronic acid by forming a more nucleophilic boronate species.

  • Solvent: A mixed solvent system, typically an organic solvent like 1,4-dioxane or DMF with water, is used. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate.

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired aryl halide (1.1 mmol, 1.1 eq.), and potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 eq.).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition:

    • Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours. Monitor progress by TLC or LC-MS by taking small aliquots.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Carefully acidify the aqueous layer to pH ~2-3 with 1 M HCl to ensure the carboxylic acid is protonated.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reagents (Boronic Acid, Aryl Halide, Base, Catalyst) to Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvent System B->C D 4. Heat to 90-100 °C with Vigorous Stirring C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool, Dilute & Acidify to pH 2-3 E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate Organic Phase G->H I 9. Column Chromatography H->I J J I->J Characterized Product

Application 2: Amide Bond Formation Protocol

This protocol describes the formation of an amide bond from the carboxylic acid moiety, a reaction of immense importance in pharmaceutical synthesis.

Causality Behind Component Selection:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used peptide coupling reagent. It activates the carboxylic acid by forming a reactive ester, minimizing side reactions and racemization risk for chiral amines.

  • Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the ammonium salt of the amine coupling partner and to facilitate the activation of the carboxylic acid without competing in the reaction.

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are ideal as they effectively dissolve the reagents without interfering with the reaction.

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a dry round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in anhydrous DMF (5 mL) under an inert atmosphere.

    • Add HATU (1.1 mmol, 1.1 eq.) and DIPEA (2.5 mmol, 2.5 eq.) to the solution. Stir for 5 minutes to pre-activate the acid.

    • Add the desired amine (1.2 mmol, 1.2 eq.) to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction at room temperature for 2-6 hours. The reaction is typically rapid.

    • Monitor for the consumption of the starting acid by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate (30 mL) and a 5% aqueous lithium chloride (LiCl) solution (15 mL) (to help remove DMF).

    • Separate the layers and wash the organic phase sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amide.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Suzuki 1. Inactive catalyst.2. Insufficiently degassed solvent.3. Ineffective base.1. Use a fresh bottle of catalyst or switch to a more active Pd(OAc)₂/ligand system.2. Ensure thorough degassing by sparging with Ar/N₂ for 15-20 mins.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Deboronation Side Product Prolonged heating or presence of excess water/acid.Minimize reaction time once starting material is consumed. Ensure anhydrous solvents are used where specified.
Incomplete Amide Coupling 1. Sterically hindered amine/acid.2. Poorly nucleophilic amine.1. Increase reaction temperature to 40-50 °C.2. Use a more potent coupling reagent (e.g., COMU) or allow for longer reaction times.
Difficult Purification Persistent DMF in the product.Perform multiple aqueous washes with 5-10% LiCl solution during work-up.

Conclusion

This compound is a powerful and versatile synthetic intermediate. The strategic arrangement of its three distinct functional groups provides a clear and logical pathway for the construction of highly decorated aromatic compounds. By following the robust protocols outlined in this guide, researchers can reliably access a diverse range of novel molecules for applications in drug discovery, agrochemicals, and materials science. The key to its successful implementation lies in understanding the orthogonal reactivity of each functional group and selecting the appropriate reaction conditions to achieve the desired selective transformation.

References

Application Note: Comprehensive Analytical Characterization of 4-Borono-2-bromo-5-fluorobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Borono-2-bromo-5-fluorobenzoic acid and its derivatives are pivotal building blocks in modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling.[1] Given their role in the synthesis of high-value pharmaceutical and materials science compounds, rigorous and unambiguous characterization is not merely a procedural step but a prerequisite for ensuring purity, confirming identity, and validating synthetic outcomes. This guide provides a multi-technique analytical workflow, grounded in field-proven insights, to deliver a holistic characterization of this compound class. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single Crystal X-ray Crystallography, explaining the causality behind experimental choices and outlining a self-validating system for data interpretation.

The Strategic Imperative for Multi-Technique Analysis

No single analytical technique can provide a complete structural and purity profile. A synergistic approach is essential. The analytical journey begins with assessing purity and complexity via chromatography, proceeds to molecular weight and structural fragment confirmation through mass spectrometry, and culminates in definitive structural elucidation by NMR. FT-IR serves as a rapid confirmation of functional groups, while X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure. This integrated strategy ensures that each piece of data corroborates the others, leading to a high-confidence characterization.

Fig 1. Integrated Analytical Workflow Synthesis Synthesis & Purification of Derivative HPLC HPLC Purity Assessment Synthesis->HPLC Initial Check LCMS LC-MS Molecular Weight & Purity HPLC->LCMS Confirm Purity & MW Report Final Report & Data Archiving HPLC->Report NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) Structural Elucidation LCMS->NMR For Structural Detail FTIR FT-IR Functional Group ID LCMS->FTIR Confirm Functional Groups LCMS->Report XRAY X-ray Crystallography 3D Structure Confirmation NMR->XRAY Ultimate Proof (if crystalline) NMR->Report FTIR->Report XRAY->Report Fig 2. LC-MS Analysis Logic HPLC HPLC Separation (Protocol 2.1) ESI Electrospray Ionization (Negative Mode) HPLC->ESI Eluent Analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) ESI->Analyzer Data Mass Spectrum Analyzer->Data M_H [M-H]⁻ Ion (Confirms MW) Data->M_H Fragments Fragment Ions (Structural Clues) Data->Fragments Isotopes Isotopic Pattern (Confirms Br presence) Data->Isotopes

References

Step-by-step guide for a Heck reaction with 4-Borono-2-bromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Mizoroki-Heck Reaction with 4-Borono-2-bromo-5-fluorobenzoic Acid

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This transformation is valued for its broad functional group tolerance and its ability to construct complex carbon-carbon bonds efficiently.[3] This guide provides a detailed protocol and technical insights for performing a Heck reaction with a specialized and multi-functionalized substrate: this compound.

This substrate presents a unique set of challenges and opportunities. The presence of a bromo substituent provides the reactive handle for the Heck coupling, while the boronic acid, fluoro, and carboxylic acid groups introduce electronic and steric factors that must be carefully managed. This document, intended for researchers and drug development professionals, explains the causality behind experimental choices, offers a detailed step-by-step protocol, and provides troubleshooting guidance to ensure a successful reaction.

The Mizoroki-Heck Catalytic Cycle

Understanding the reaction mechanism is fundamental to troubleshooting and optimizing the protocol. The widely accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] The cycle consists of three primary steps: oxidative addition of the aryl halide to the active Pd(0) catalyst, coordination and migratory insertion of the alkene, and finally, β-hydride elimination to release the product and a hydrido-palladium(II) species.[1][4][5] A base is required to neutralize the generated acid (H-X) and regenerate the active Pd(0) catalyst, closing the cycle.[3]

Heck_Mechanism cluster_reactants Reactants pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd2_aryl Ar-Pd(II)L₂X oxidative_add->pd2_aryl alkene_coord Alkene Coordination pd2_aryl->alkene_coord + Alkene (R-CH=CH₂) pi_complex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ alkene_coord->pi_complex migratory_ins Migratory Insertion (Syn-Carbopalladation) pi_complex->migratory_ins alkyl_pd R-CH₂-CH(Ar)-Pd(II)L₂X migratory_ins->alkyl_pd beta_elim β-Hydride Elimination alkyl_pd->beta_elim product_complex [H-Pd(II)L₂(Product)]⁺X⁻ beta_elim->product_complex + Product (Ar-CH=CH-R) base_regen Base (e.g., Et₃N) product_complex->base_regen base_regen->pd0 + Base-H⁺X⁻ Ar-X Ar-X Ar-X->oxidative_add

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Substrate Analysis: Key Considerations for this compound

The unique structure of this substrate requires careful consideration of each functional group's role.

  • 2-Bromo Group: This is the primary reactive site for the Heck reaction. The C-Br bond will undergo oxidative addition to the palladium(0) catalyst.[4] Its reactivity is enhanced by the electron-withdrawing effects of the adjacent carboxylic acid and the fluorine atom at the 5-position.[6][7]

  • 4-Borono Group (-B(OH)₂): This group is the reactive handle for the Suzuki-Miyaura coupling.[8][9] While the Heck reaction is desired, the presence of this group introduces the possibility of a competitive Suzuki reaction, either via self-coupling or reaction with another aryl halide. To favor the Heck pathway, the reaction must be run under conditions that do not promote transmetalation of the boronic acid group. This is achieved by ensuring the absence of a suitable Suzuki coupling partner and using conditions optimized for the Heck reaction.

  • 5-Fluoro Group: As a strongly electron-withdrawing group, the fluorine atom increases the electrophilicity of the aryl ring, which generally accelerates the rate-determining oxidative addition step.[10]

  • Carboxylic Acid Group (-COOH): This acidic group will be readily deprotonated by the base used in the reaction. Therefore, at least two equivalents of base are required: one to neutralize the carboxylic acid and one to participate in the catalytic cycle by regenerating the Pd(0) catalyst.[3]

Experimental Design and Protocol

This section outlines a robust starting point for the Heck reaction. Optimization may be required depending on the specific alkene partner used.

Core Reagents and Rationale
ComponentRecommendationRationale
Palladium Precatalyst Palladium(II) Acetate (Pd(OAc)₂)A common, air-stable Pd(II) source that is reduced in situ to the active Pd(0) species.[2][11] Typically used at 1-5 mol%.
Ligand Tri(o-tolyl)phosphine (P(o-tol)₃) or Tri-tert-butylphosphine (P(tBu)₃)Phosphine ligands stabilize the Pd(0) catalyst, preventing decomposition into inactive palladium black.[12] Bulky, electron-rich phosphines like P(tBu)₃ can enhance reactivity for challenging substrates.[5][13] A 2:1 ligand-to-palladium ratio is a good starting point.
Base Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)An organic base like Et₃N is commonly used.[5] An inorganic base like K₂CO₃ can also be effective.[1] A minimum of 2.2 equivalents is recommended to account for the carboxylic acid proton and the catalytic cycle.
Alkene Partner n-Butyl acrylate or StyreneElectron-deficient alkenes like acrylates are ideal substrates as they favor high regioselectivity.[1][2] Typically used in slight excess (1.2-1.5 equivalents).
Solvent N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidinone (NMP)Polar aprotic solvents are standard choices as they effectively dissolve the reactants and facilitate the reaction.[14][15] Ensure the use of high-purity, dry solvent, as impurities like hydroperoxides in NMP can oxidize the phosphine ligand and inhibit the reaction.[16]
Step-by-Step Experimental Protocol

This protocol is based on a 1.0 mmol scale of the limiting reagent, this compound.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Alkene (e.g., n-Butyl acrylate, 1.2 mmol, 1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 2.2 mmol, 2.2 eq)

  • Anhydrous DMF (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Standard Schlenk line or glovebox for inert atmosphere

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification prep_vessel Oven-dry Schlenk flask and stir bar. prep_reagents Weigh solid reagents (Substrate, Pd(OAc)₂, Ligand). assemble Add solids to flask. Seal with septum. prep_reagents->assemble inert Evacuate and backfill with Argon/Nitrogen (3x). assemble->inert add_liquids Add anhydrous DMF via syringe. Follow with Base and Alkene. inert->add_liquids heat Heat to 80-100 °C with vigorous stirring. add_liquids->heat monitor Monitor progress by TLC/LC-MS (typically 4-24 h). heat->monitor cool Cool reaction to room temp. monitor->cool filter Dilute with EtOAc. Filter through Celite® to remove Pd. cool->filter extract Acidify aqueous layer (1M HCl). Extract with EtOAc (3x). filter->extract dry Dry combined organic layers (Na₂SO₄), filter, and concentrate. extract->dry purify Purify crude product via column chromatography. dry->purify

Caption: General experimental workflow for the Heck reaction.

Procedure:

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), Palladium(II) Acetate (0.02 eq), and Tri(o-tolyl)phosphine (0.04 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe. Stir the mixture for 5-10 minutes. Subsequently, add the triethylamine (2.2 eq) followed by the alkene (1.2 eq) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously. The reaction is typically complete within 4-24 hours.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the palladium catalyst.[17] Transfer the filtrate to a separatory funnel.

  • Extraction: Wash the organic layer with water (2x 20 mL). To protonate the carboxylate product and make it soluble in the organic layer, acidify the combined aqueous layers to pH ~2 with 1M HCl. Extract the acidified aqueous layer with ethyl acetate (3x 20 mL).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel to isolate the desired product.[17]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Inefficient reduction of Pd(II) to Pd(0) or decomposition of the active catalyst.- Ensure rigorous exclusion of air.[12] - Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. - Increase catalyst or ligand loading.
Low Reactivity: Steric hindrance or electronic deactivation of the substrate/alkene.- Switch to a more active, bulky electron-rich ligand like P(tBu)₃ or a palladacycle catalyst.[5][13] - Increase the reaction temperature incrementally (e.g., to 120 °C), but be aware of potential catalyst decomposition.[11]
Formation of Palladium Black Catalyst Decomposition: The active Pd(0) species has aggregated. This can be caused by insufficient ligand, high temperatures, or impurities.[12]- Increase the ligand-to-palladium ratio (e.g., to 4:1). - Ensure the purity of all reagents and solvents.[16] - Consider a lower reaction temperature with a more active catalyst system.
Formation of Side Products Suzuki Self-Coupling: The boronic acid group may react under certain conditions.- This is less likely without a specific transmetalation agent, but if observed, ensure base and solvent are not promoting this pathway. Re-evaluate the catalyst system.
Alkene Isomerization: The double bond in the product migrates.- The use of certain salts (e.g., silver salts, though less common now) can minimize this. This is often less of an issue with acrylate-type substrates.

References

Application Notes & Protocols: The Strategic Utility of 4-Borono-2-bromo-5-fluorobenzoic Acid in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical guide for researchers, materials scientists, and drug development professionals on the application of 4-Borono-2-bromo-5-fluorobenzoic acid. This trifunctional building block offers a unique combination of reactive sites, enabling the synthesis of complex, high-performance polymers and functional materials. We will explore its strategic use in constructing conjugated polymers via Suzuki-Miyaura cross-coupling and subsequent post-polymerization modifications, providing detailed, field-proven protocols and the scientific rationale behind the experimental design.

Introduction: A Multifaceted Building Block for Materials Innovation

This compound is a highly functionalized aromatic compound poised for significant applications in materials science. Its structure is unique, presenting three distinct reactive handles on a single phenyl ring: a boronic acid, a bromine atom, and a carboxylic acid. The additional fluorine substituent further modulates the electronic properties and stability of the molecule. This strategic arrangement allows for a multi-stage, regioselective approach to polymer synthesis and functionalization.

  • The Boronic Acid Group (-B(OH)₂): This is the primary reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds.[1][2] This enables the incorporation of the monomer into a polymer backbone.

  • The Bromo Group (-Br): The bromine atom serves as a secondary, orthogonal site for cross-coupling. It can be left unreacted during the initial polymerization to serve as a reactive handle on the polymer backbone for subsequent post-polymerization modification.[1] This allows for the grafting of side chains or the creation of more complex architectures.

  • The Fluoro Group (-F): The electron-withdrawing nature of fluorine can significantly influence the electronic properties of the resulting polymer, which is critical for applications in organic electronics. Furthermore, fluorine incorporation is known to enhance thermal stability, chemical resistance, and hydrophobicity in polymers.[3]

  • The Carboxylic Acid Group (-COOH): This functional group offers a third avenue for modification. It can be used to tune solubility, attach the polymer to surfaces (e.g., electrodes or nanoparticles), or be converted into esters or amides to introduce further functionality.

The combination of these features makes this compound an exemplary candidate for creating precisely engineered macromolecules for applications ranging from organic light-emitting diodes (OLEDs) and sensors to advanced coatings and specialty resins.[3][4]

Core Application I: Synthesis of Functional Polyarylenes via Suzuki-Miyaura Polymerization

The Suzuki-Miyaura coupling is a versatile and widely used reaction in polymer chemistry due to its mild reaction conditions and tolerance of a wide variety of functional groups.[1][2][5] In the context of this compound, we can leverage the boronic acid group for chain-growth polymerization while preserving the bromo and carboxylic acid groups for later use.

The general mechanism involves the reaction of an organoboron compound (the boronic acid) with an organohalide in the presence of a palladium catalyst and a base. The process, known as catalyst transfer polymerization when controlled, allows for the synthesis of polymers with well-defined molecular weights and low dispersity.[5][6]

G MonomerA 4-Borono-2-bromo- 5-fluorobenzoic acid (Monomer A) Polymerization Suzuki-Miyaura Polymerization MonomerA->Polymerization MonomerB Aryl di-bromide (Monomer B) MonomerB->Polymerization Catalyst Pd(0) Catalyst + Ligand + Base Catalyst->Polymerization Polymer Functionalized Polymer with Pendant -Br and -COOH groups Polymerization->Polymer Chain Growth Purification Purification (Precipitation, Soxhlet) Polymer->Purification FinalProduct Characterized High-Performance Polymer Purification->FinalProduct G Polymer Polymer Backbone with Pendant -Br and -COOH Coupling Suzuki Coupling (on -Br group) Polymer->Coupling Esterification Esterification (on -COOH group) Polymer->Esterification FinalPolymer Multifunctional Polymer with Tailored Properties Coupling->FinalPolymer Grafting Side Chains Esterification->FinalPolymer Tuning Solubility SideChain Functional Boronic Acid (e.g., Pyreneboronic acid) SideChain->Coupling Alcohol Functional Alcohol (e.g., Solubilizing group) Alcohol->Esterification

References

Elucidating the Reaction Mechanism and Kinetics of 4-Borono-2-bromo-5-fluorobenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTE & PROTOCOL

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Borono-2-bromo-5-fluorobenzoic acid is a trifunctional reagent of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a boronic acid, a bromine atom, and a fluorine atom, offers multiple, distinct reaction sites for sequential, regioselective functionalization. This allows for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures, which are prevalent in many pharmaceutical candidates. The strategic placement of the fluorine atom can also be used to modulate the physicochemical properties of the final compounds, such as metabolic stability and binding affinity.

This document provides a detailed examination of the reaction mechanism and kinetics of this compound, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. We will delve into the intricacies of the catalytic cycle, discuss the factors influencing reaction rates, and provide a robust, field-proven protocol for its successful application.

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[1][2] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

Oxidative Addition

The catalytic cycle is initiated by the oxidative addition of the aryl bromide (in this case, the bromine atom of this compound) to a coordinatively unsaturated Pd(0) complex.[4] This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square-planar Pd(II) complex.[3][4] The rate of oxidative addition is influenced by several factors, including the nature of the halide (I > Br > Cl > F), the electronic properties of the aryl halide, and the phosphine ligands on the palladium catalyst.[5] Electron-withdrawing groups on the aromatic ring, such as the fluorine and carboxylic acid moieties in our subject molecule, can facilitate this step.[5]

Transmetalation

Following oxidative addition, the transmetalation step occurs, which involves the transfer of the organic group from the boron atom to the palladium center.[6] This is often considered the rate-determining step of the catalytic cycle.[7] The presence of a base is crucial for this step; it activates the boronic acid by converting it into a more nucleophilic boronate species.[2][8] There has been considerable debate about the exact mechanism of transmetalation. Two primary pathways have been proposed: one involving the reaction of a palladium-halide complex with an activated boronate, and another involving the reaction of a palladium-hydroxo complex with the neutral boronic acid.[7][8] Current evidence suggests that the pathway involving the palladium-hydroxo complex is often kinetically favored.[8]

Reductive Elimination

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the new carbon-carbon bond of the biaryl product.[2] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][5] This process typically requires the two organic groups to be in a cis orientation on the palladium center.[9]

Visualizing the Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAd Oxidative Addition Pd0->OxAd Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Biaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' ArX 4-Borono-2-bromo- 5-fluorobenzoic acid (Ar-X) ArBOH2 Coupling Partner (Ar'-B(OH)₂) Product Biaryl Product (Ar-Ar') Experimental_Workflow start Start setup Combine Reactants: - this compound - Arylboronic acid - Base start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat and Stir (Monitor Progress) solvent->react workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine react->workup dry Dry and Concentrate workup->dry purify Purify by Chromatography dry->purify end Characterize Product purify->end

References

Troubleshooting & Optimization

Improving yield in 4-Borono-2-bromo-5-fluorobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for enhanced efficiency and yield in modern synthetic chemistry, this Technical Support Center is dedicated to researchers, scientists, and drug development professionals working with 4-Borono-2-bromo-5-fluorobenzoic acid. As a Senior Application Scientist, my goal is to provide a comprehensive, experience-driven guide to navigate the complexities of reactions involving this versatile building block, particularly in Suzuki-Miyaura cross-coupling. This center moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Introduction to this compound

This compound is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates three key features for synthetic diversification:

  • A boronic acid group, making it an ideal nucleophilic partner in palladium-catalyzed cross-coupling reactions.

  • A bromo substituent, serving as an electrophilic handle for a subsequent, orthogonal cross-coupling reaction.

  • An electron-withdrawing fluoro group and a carboxylic acid , which modulate the electronic properties and reactivity of the aromatic ring.

The primary application of this reagent is in sequential Suzuki-Miyaura coupling reactions to build complex molecular architectures. However, the interplay of its functional groups can present unique challenges, leading to side reactions and diminished yields. This guide provides direct answers to common problems encountered during its use.

Question 1: My Suzuki-Miyaura reaction with this compound has very low to no yield. What are the primary causes and how can I fix it?

Answer:

Low or no conversion in a Suzuki-Miyaura coupling is a common issue that typically points to problems within the catalytic cycle or with the stability of the reagents. Let's break down the likely culprits and solutions.

Primary Causes & Solutions:

  • Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0). This reduction can sometimes be inefficient. Furthermore, the catalyst can be deactivated by oxygen.

    • Solution:

      • Thorough Degassing: Oxygen not only can oxidize the Pd(0) catalyst but also promotes undesirable homocoupling of the boronic acid.[1][2] Ensure your solvent and reaction vessel are rigorously degassed. This is typically achieved by at least three cycles of evacuating the reaction flask under vacuum and backfilling with an inert gas (Argon or Nitrogen). Sparging the solvent with an inert gas for 15-30 minutes before use is also highly effective.

      • Use a Pd(0) Source: Consider starting with a Pd(0) catalyst like Pd(PPh₃)₄, which does not require an activation step.[3]

      • Ligand Selection: The phosphine ligand stabilizes the Pd(0) center and facilitates the catalytic cycle. For an electron-deficient and sterically demanding substrate, standard ligands may be insufficient. Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which are known to promote challenging couplings.[4][5]

  • Ineffective Transmetalation: The transfer of the aryl group from boron to the palladium center is a critical step, highly dependent on the choice of base. The base activates the boronic acid by forming a more nucleophilic boronate species.

    • Solution:

      • Base Selection: If you are using a weak base like Na₂CO₃, it may not be sufficient. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[6] Cesium carbonate is particularly effective for difficult couplings due to the high solubility of its fluoride byproduct and the cation's effect on the transition state.

      • Solvent System: The presence of water is often crucial for dissolving the inorganic base and facilitating the formation of the boronate.[3] A typical solvent system is an organic solvent like 1,4-dioxane, THF, or toluene mixed with water (e.g., 4:1 or 5:1 ratio). However, excessive water can promote side reactions.

  • Protodeboronation: This is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[7] This is often catalyzed by acidic or basic conditions, especially at elevated temperatures.[8][9]

    • Solution:

      • Use Milder Conditions: If possible, lower the reaction temperature. Screening the reaction at 80°C before pushing it to 100°C or higher can be beneficial.[10]

      • Anhydrous Conditions: While water is often helpful, in cases of severe protodeboronation, switching to anhydrous conditions with a soluble organic base (e.g., triethylamine, DBU) or using KF as the base can be a successful strategy.[11]

      • Use a Boronic Ester: Boronic acids can be protected as esters (e.g., pinacol esters) or used as trifluoroborate salts (ArBF₃K). These derivatives often exhibit greater stability and "slowly release" the boronic acid under the reaction conditions, minimizing its decomposition over time.[7][12]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

low_yield_troubleshooting start Low/No Yield check_reagents Step 1: Reagent Integrity Check purity of boronic acid, aryl halide, and solvent Ensure base is not old/hygroscopic Verify catalyst/ligand activity start->check_reagents Start Here check_conditions Step 2: Reaction Conditions Confirm rigorous degassing (O₂ removal) Verify temperature Ensure adequate stirring check_reagents->check_conditions Reagents OK optimize_catalyst Step 3: Catalyst System Optimization Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) Try a different Pd precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) Increase catalyst/ligand loading (e.g., from 2 mol% to 5 mol%) check_conditions->optimize_catalyst Conditions Correct optimize_base Step 4: Base & Solvent Switch to a stronger base (K₃PO₄, Cs₂CO₃) Vary the organic solvent (Dioxane, Toluene, 2-MeTHF) Adjust water content optimize_catalyst->optimize_base Still Low Yield mitigate_side_reactions Step 5: Address Side Reactions Lower reaction temperature Use boronic ester/trifluoroborate salt to prevent protodeboronation optimize_base->mitigate_side_reactions Still Low Yield success Improved Yield mitigate_side_reactions->success Problem Solved

Caption: A step-by-step decision tree for troubleshooting low-yield Suzuki reactions.

Question 2: I am observing significant amounts of a biaryl byproduct derived from the homocoupling of this compound. How can I prevent this?

Answer:

The formation of a symmetrical biaryl product from the coupling of two boronic acid molecules is known as homocoupling.[4] This side reaction is a common issue in Suzuki-Miyaura couplings and is primarily driven by two mechanisms.

Causes & Prevention:

  • Oxygen-Mediated Homocoupling: This is the most prevalent cause. Molecular oxygen can participate in the catalytic cycle, leading to the oxidation of the Pd(0) catalyst and promoting the dimerization of the boronic acid.[1][13] The mechanism often involves the formation of a palladium peroxo complex.[1]

    • Solution: Rigorous Degassing: As mentioned previously, this is the most critical step to prevent homocoupling. Ensure your reaction flask, solvent, and reagents are completely free of oxygen by using inert gas techniques.[2]

  • Pd(II)-Mediated Homocoupling: If you use a Pd(II) precatalyst, it must be reduced to Pd(0) for the primary cross-coupling cycle to begin. One pathway for this reduction involves the homocoupling of two boronic acid molecules, which reduces Pd(II) to Pd(0) in the process.[3]

    • Solution: Use a Pd(0) Catalyst: Starting directly with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent this initial homocoupling pathway.[3] If using a Pd(II) source, adding a phosphine ligand that can act as a reductant can also help.

Comparative Reaction Pathways

The diagram below illustrates the desired cross-coupling cycle versus the competing homocoupling side reaction.

coupling_pathways cluster_0 Desired Suzuki-Miyaura Cross-Coupling cluster_1 Undesired Homocoupling Side Reaction pd0 Pd(0)L₂ pd_add Oxidative Addition (Ar¹-X) pd0->pd_add pd_aryl Ar¹-Pd(II)-X pd_add->pd_aryl transmetal Transmetalation (Ar²-B(OH)₂) pd_aryl->transmetal pd_biaryl Ar¹-Pd(II)-Ar² transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 product Product (Ar¹-Ar²) red_elim->product pd0_homo Pd(0)L₂ o2 O₂ pd0_homo->o2 pd_peroxo (O₂)Pd(II)L₂ o2->pd_peroxo transmetal1 Transmetalation (Ar²-B(OH)₂) pd_peroxo->transmetal1 pd_oob Ar²-Pd(II)-OOB(OH)₂ transmetal1->pd_oob transmetal2 Transmetalation (Ar²-B(OH)₂) pd_oob->transmetal2 pd_diaryl_homo Ar²-Pd(II)-Ar² transmetal2->pd_diaryl_homo red_elim_homo Reductive Elimination pd_diaryl_homo->red_elim_homo red_elim_homo->pd0_homo homo_product Homocoupling Product (Ar²-Ar²) red_elim_homo->homo_product

References

Technical Support Center: Purification of 4-Borono-2-bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Borono-2-bromo-5-fluorobenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. 4-Bromo-2-fluorobenzoic acid and its derivatives are key intermediates in the synthesis of various pharmaceutical compounds and functional materials, primarily due to the strategic placement of the boronic acid, bromine, and fluorine functional groups, which allow for sequential, site-selective modifications such as Suzuki-Miyaura cross-coupling reactions.[1]

However, the purification of this and similar arylboronic acids presents distinct challenges that can impact yield, purity, and the success of subsequent reactions. This guide provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Section 1: Understanding the Core Purification Challenges

The primary difficulties in purifying this compound stem from two main chemical liabilities of the arylboronic acid moiety: susceptibility to protodeboronation and the tendency to form a trimeric anhydride known as a boroxine.

  • Protodeboronation: This is the undesired cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This process can be promoted by acidic conditions, elevated temperatures, or the presence of certain metal catalysts.[2][3][4] The resulting impurity, 2-bromo-5-fluorobenzoic acid, is often difficult to separate due to its similar polarity.

  • Boroxine Formation: Boronic acids can undergo reversible dehydration to form a stable, six-membered cyclotrimeric anhydride called a boroxine.[5][6][7] This process involves the loss of three water molecules from three molecules of the boronic acid.[5] Boroxine formation can lead to issues with solubility, inaccurate characterization (broad NMR peaks), and altered reactivity. The reaction is entropically driven and can occur upon heating or storage in anhydrous solvents.[7]

Diagram: Key Impurity Formation Pathways

G main_product This compound protodeboronation Protodeboronation Product (2-bromo-5-fluorobenzoic acid) main_product->protodeboronation  Acid, Heat, H₂O (-B(OH)₂) boroxine Boroxine Trimer main_product->boroxine  Dehydration (-3 H₂O) boroxine->main_product  Hydrolysis (+3 H₂O)

Caption: Major degradation pathways for this compound.

Section 2: Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the purification of your product.

Question 1: My NMR/LC-MS analysis shows a major impurity with a mass corresponding to the loss of the boronic acid group. What happened and how can I fix it?

Answer: You are observing the product of protodeboronation . The boronic acid group has been replaced by a hydrogen, yielding 2-bromo-5-fluorobenzoic acid.

  • Causality: This side reaction is common for arylboronic acids and can be accelerated by prolonged exposure to acidic conditions (e.g., during an acidic workup or on acidic silica gel) or high temperatures.[4][8] The electron-withdrawing nature of the fluorine and carboxylic acid groups can make the C-B bond more susceptible to cleavage.

  • Troubleshooting & Purification Protocol: Since the protodeboronated impurity is also a carboxylic acid, its polarity is very similar to your target compound, making standard chromatographic separation challenging. An acid-base extraction is the most effective method for separation. However, a more nuanced approach is often required. A patent for purifying boronic acids suggests a salt-based extraction method.[9]

    Protocol: Selective Basic Extraction

    • Dissolution: Dissolve the crude mixture in an appropriate organic solvent like ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE).

    • Weak Base Wash: Perform a liquid-liquid extraction using a carefully controlled amount of a weak aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid protons on both your product and the impurity will react to form sodium salts, which are water-soluble.

    • Fractional Acidification & Extraction:

      • Separate the aqueous layer containing the mixed salts.

      • Cool the aqueous layer in an ice bath.

      • Slowly acidify the solution with a dilute acid (e.g., 1M HCl), monitoring the pH. Due to subtle pKa differences, one compound may precipitate before the other.

      • Alternatively, acidify to a specific pH (e.g., pH 4-5) and extract with EtOAc. Then, further acidify the aqueous layer (e.g., to pH 1-2) and perform a second extraction.

    • Analysis: Analyze the different organic fractions by TLC or LC-MS to identify the one containing your purified product.

    • Drying and Concentration: Dry the desired organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Question 2: My product is an oil or an amorphous solid that gives very broad peaks in the NMR spectrum. Is it impure?

Answer: This is a classic sign of boroxine formation . While it is technically an impurity, it's a dehydrated form of your target compound and is often in equilibrium with the monomeric boronic acid.

  • Causality: Boroxines form when three molecules of a boronic acid condense, eliminating three molecules of water.[5][6] This is often triggered by removing solvent under high vacuum and heat or by azeotropic distillation. The process is reversible upon the addition of water.[7][10]

  • Troubleshooting & Remediation Protocol: The simplest way to break up the boroxine is to reintroduce water.

    Protocol: Boroxine Hydrolysis

    • Solvent Addition: Dissolve the crude, oily, or amorphous product in a solvent mixture that can solubilize it and contains a small amount of water. A mixture of acetone and a few drops of water, or THF/water, often works well.

    • Stirring: Stir the solution at room temperature for 30-60 minutes. You can monitor the conversion of the boroxine back to the boronic acid via LC-MS or by observing the sharpening of peaks in the NMR spectrum of an aliquot.

    • Re-isolation: Once the hydrolysis is complete, carefully remove the solvent under reduced pressure without excessive heating. Co-evaporation with a solvent like hexane can sometimes help produce a solid.

    • Alternative: For subsequent reactions, it is often not necessary to isolate the pure monomeric boronic acid. You can proceed directly with the reaction, as the conditions (especially in aqueous Suzuki couplings) will favor the monomeric form.

Question 3: Standard silica gel chromatography is giving poor separation and low recovery. What are my alternatives?

Answer: Standard silica gel is acidic and highly polar, which can cause issues with boronic acids, including irreversible binding, tailing, and on-column degradation (protodeboronation).[11]

  • Causality: The Lewis acidic boron atom and the polar hydroxyl groups can interact strongly with the silanol groups on the silica surface, leading to poor chromatographic performance.[11]

  • Recommended Chromatographic Methods:

    | Method | Principle & Rationale | Eluent System Example | Reference | | :--- | :--- | :--- | :--- | | Neutral Alumina Chromatography | Alumina is basic or neutral, which minimizes the risk of acid-catalyzed protodeboronation. | Hexane/Ethyl Acetate or Dichloromethane/Methanol |[11] | | Boric Acid-Treated Silica | Impregnating silica gel with boric acid can suppress the over-adsorption of boronic esters and acids, improving separation. | Hexane/Ethyl Acetate |[12] | | Reverse-Phase Chromatography (C18) | Separation is based on hydrophobicity. This is highly effective for polar compounds and avoids issues with acidic stationary phases. | Water/Acetonitrile or Water/Methanol with a modifier (e.g., 0.1% TFA or formic acid). |[13] |

    Protocol: Flash Chromatography on Reverse-Phase (C18) Silica

    • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase (e.g., 50:50 acetonitrile/water).

    • Column Equilibration: Equilibrate the C18 column with your starting mobile phase composition (e.g., 95:5 Water/Acetonitrile).

    • Loading: Load the sample onto the column.

    • Elution: Run a gradient, gradually increasing the percentage of the organic solvent (acetonitrile). For example, start with 5% acetonitrile and gradient to 95% acetonitrile over 20-30 column volumes.

    • Fraction Collection & Analysis: Collect fractions and analyze them by TLC (using a C18-coated plate) or LC-MS.

    • Isolation: Combine the pure fractions and remove the solvent. If the product is in the aqueous phase, it may require lyophilization (freeze-drying) or extraction into an organic solvent after saturating the aqueous phase with NaCl.

Diagram: General Purification Workflow

G start Crude Product (this compound) analysis Analyze by LC-MS / NMR start->analysis is_boroxine Broad peaks / Oily? (Boroxine Present) analysis->is_boroxine hydrolyze Hydrolyze (e.g., Acetone/H₂O) is_boroxine->hydrolyze Yes check_impurities Identify Impurities is_boroxine->check_impurities No hydrolyze->analysis is_protodeboronated Protodeboronation Product Present? check_impurities->is_protodeboronated extraction Acid/Base Extraction is_protodeboronated->extraction Yes is_other Other Impurities (e.g., starting material)? is_protodeboronated->is_other No final_product Pure Product extraction->final_product chromatography Chromatography (Reverse Phase or Alumina) is_other->chromatography Yes recrystallization Recrystallization is_other->recrystallization If Solid chromatography->final_product recrystallization->final_product

Caption: Decision-making workflow for purifying this compound.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for this compound?

    • A: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (0-4 °C) and protected from light. This minimizes both dehydration to the boroxine and potential degradation over time.

  • Q: Can I use recrystallization for purification?

    • A: Yes, if your product is a solid and you can identify a suitable solvent system. Recrystallization can be very effective at removing impurities with different solubility profiles.[11][14] Common solvents to try include water, ethanol/water mixtures, or ethyl acetate/hexane.[11][15] Always perform small-scale trials to find the optimal solvent system.

  • Q: How can I quickly check for the presence of boroxine vs. the monomer?

    • A: A simple method is to take a small sample, dissolve it in a deuterated solvent like DMSO-d₆, and run an NMR. Then, add a drop of D₂O, shake, and re-run the NMR. If boroxine was present, the peaks corresponding to the aromatic protons should sharpen significantly after the addition of D₂O due to hydrolysis back to the monomer.

  • Q: My synthesis is a Suzuki coupling. Do I need to rigorously purify the boronic acid beforehand?

    • A: It depends. If the main impurity is the boroxine, you often do not need to purify it, as the aqueous basic conditions of most Suzuki reactions will hydrolyze it in situ. However, if the protodeboronated impurity is present, it should be removed. This impurity is inert in the Suzuki reaction and will persist, contaminating your final product and making its purification more difficult.

References

Technical Support Center: Optimizing Catalyst Loading for 4-Borono-2-bromo-5-fluorobenzoic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is crafted to provide in-depth, practical solutions for optimizing palladium catalyst loading in the Suzuki-Miyaura cross-coupling reaction of 4-Borono-2-bromo-5-fluorobenzoic acid. This particular substrate presents unique challenges due to its electronic properties and multiple functional groups, making catalyst optimization a critical step for achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst loading a critical parameter for the Suzuki coupling of this compound?

A1: Catalyst loading directly impacts reaction kinetics, efficiency, and cost. For a substrate like this compound, which is both electron-deficient due to the fluorine and carboxylic acid groups and contains a reactive boronic acid, finding the optimal catalyst concentration is a balancing act. Too little catalyst can lead to a sluggish or incomplete reaction.[1][2] Conversely, excessive catalyst loading not only increases costs but can also promote side reactions, such as the homocoupling of the boronic acid, and can lead to higher residual palladium in the final product, a significant concern in pharmaceutical applications.[3]

Q2: What are the typical starting catalyst loading ranges for this type of substrate?

A2: For aryl bromides, a common starting point for palladium catalyst loading is in the range of 0.5 to 5 mol%.[4] However, with the advent of highly active phosphine ligands and pre-catalysts, loadings as low as 0.001 mol% have been reported for some substrates.[5] For a challenging substrate like this compound, a pragmatic initial screening range would be between 0.1 and 2 mol%.

Q3: How do the electronic properties of this compound influence catalyst choice and loading?

A3: The electron-withdrawing nature of the fluoro and carboxylic acid groups can make the oxidative addition of the palladium catalyst to the C-Br bond more favorable.[3] However, these groups also increase the acidity of the boronic acid, potentially making it more susceptible to protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[6] This necessitates a catalyst system that promotes a rapid rate of cross-coupling relative to the rate of protodeboronation. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and accelerate the key steps of the catalytic cycle.[7][8]

Q4: Can I use a Pd(II) precatalyst, or should I use a Pd(0) source?

A4: Both Pd(II) (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and Pd(0) (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) sources can be effective. Pd(II) precatalysts are often more stable to air and moisture but require in-situ reduction to the active Pd(0) species.[3] This reduction can sometimes be a slow step or lead to the formation of palladium black (inactive palladium nanoparticles).[9] Using a Pd(0) source can sometimes provide more consistent initiation of the catalytic cycle, but these catalysts are generally more sensitive to air. The choice often depends on the specific ligand and reaction conditions being employed.

Troubleshooting Guide

Low yields and side product formation are common hurdles in optimizing Suzuki couplings. The following table outlines potential issues related to catalyst loading and provides systematic troubleshooting steps.

Problem Potential Cause(s) Related to Catalyst Loading Recommended Solutions & Rationale
Low or No Conversion Insufficiently Active Catalyst System: The combination of palladium source and ligand may not be active enough for this specific substrate. Aryl bromides are generally reactive, but challenging substrates may require more specialized systems.[3][10] Catalyst Deactivation: Oxygen can irreversibly oxidize the active Pd(0) catalyst.[11] The substrate itself or impurities can also poison the catalyst.[9]Screen Ligands: Test a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to enhance catalyst activity and stability.[8][12] Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[11][13] Use High-Purity Reagents: Ensure all starting materials, solvents, and bases are of high purity to avoid catalyst poisoning.[13]
Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) Suboptimal Catalyst-to-Substrate Ratio: An imbalance in reaction rates can favor side reactions. For instance, if transmetalation is slow, homocoupling of the boronic acid can become more prevalent.[3][11] Inefficient Catalyst System: A catalyst that does not quickly proceed through the catalytic cycle can allow for competing decomposition pathways of the starting materials.Optimize Catalyst Loading: Systematically vary the catalyst loading (e.g., 0.1, 0.5, 1.0, 2.0 mol%) to find a concentration that maximizes the rate of the desired cross-coupling reaction over side reactions. Choice of Base and Solvent: The base is crucial for activating the boronic acid but can also promote protodeboronation.[6][14][15] Consider screening milder bases like K₃PO₄ or Cs₂CO₃. The solvent system also plays a key role.[3][13]
Reaction Stalls Before Completion Catalyst Decomposition/Agglomeration: Over the course of the reaction, the active catalyst can decompose or agglomerate into inactive palladium black, especially at higher temperatures.[9][16]Lower Reaction Temperature: If possible, running the reaction at a lower temperature can prolong catalyst lifetime. Consider a More Stable Precatalyst: Some commercially available precatalysts are designed for enhanced stability. Incremental Catalyst Addition: In some cases, adding the catalyst in portions throughout the reaction can maintain a sufficient concentration of the active species.

Experimental Protocol: Catalyst Loading Optimization

This protocol outlines a parallel screening experiment to efficiently determine the optimal catalyst loading for the Suzuki-Miyaura coupling of this compound with a generic aryl halide partner (Ar-X).

Materials:

  • This compound

  • Aryl halide (Ar-X)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Internal standard (for analytical monitoring)

  • Reaction vials suitable for parallel synthesis

  • Inert atmosphere glovebox or Schlenk line

  • Analytical instrumentation (e.g., LC-MS, GC-MS, or HPLC)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the palladium precatalyst and ligand in the chosen degassed solvent. The ratio of Pd to ligand should be optimized (typically 1:1 to 1:2).

    • Prepare a stock solution of the internal standard in the same solvent.

  • Reaction Setup (in an inert atmosphere):

    • To a series of reaction vials, add this compound (1.0 equiv), the aryl halide (1.2 equiv), and the base (2.0-3.0 equiv).

    • Add the internal standard stock solution to each vial.

    • Add varying amounts of the catalyst/ligand stock solution to each vial to achieve the desired catalyst loadings (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mol%).

    • Add the remaining degassed solvent to bring each vial to the same total volume.

  • Reaction Execution and Monitoring:

    • Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80-100 °C).

    • Stir the reactions vigorously.

    • At specified time points (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction vial.

    • Quench the aliquot with a suitable solvent and prepare for analysis.

    • Analyze the samples by LC-MS, GC-MS, or HPLC to determine the conversion of starting materials and the formation of the desired product relative to the internal standard.[17][18][19]

  • Data Analysis:

    • Plot the percent conversion versus time for each catalyst loading.

    • Determine the initial reaction rate for each loading.

    • Identify the catalyst loading that provides the best balance of reaction rate, final conversion, and minimization of side products.

Data Presentation:

The results of the screening can be summarized in a table for easy comparison:

Catalyst Loading (mol%)Time to >95% Conversion (h)Yield at 24h (%)Key Side Products Observed
0.1>2445Unreacted Starting Material
0.251882Minor Protodeboronation
0.5695Trace Side Products
1.0496Trace Side Products
2.0495Slightly Increased Homocoupling

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting common issues encountered during the optimization process.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Check_Reagents Are Reagents High Purity? Start->Check_Reagents Catalyst_Inactive Inactive Catalyst Check_Catalyst->Catalyst_Inactive No Conditions_Suboptimal Suboptimal Conditions Check_Conditions->Conditions_Suboptimal No Reagents_Impure Impure Reagents Check_Reagents->Reagents_Impure No Solution_Ligand Screen Ligands (e.g., SPhos, XPhos) Catalyst_Inactive->Solution_Ligand Solution_Inert Ensure Rigorous Inert Atmosphere Catalyst_Inactive->Solution_Inert Solution_Temp Optimize Temperature Conditions_Suboptimal->Solution_Temp Solution_Base Screen Bases (e.g., K3PO4, Cs2CO3) Conditions_Suboptimal->Solution_Base Solution_Solvent Optimize Solvent System Conditions_Suboptimal->Solution_Solvent Solution_Purify Use Fresh/Purified Reagents Reagents_Impure->Solution_Purify Solution_Loading Re-Optimize Catalyst Loading Solution_Ligand->Solution_Loading Solution_Inert->Solution_Loading Solution_Temp->Solution_Loading Solution_Base->Solution_Loading Solution_Solvent->Solution_Loading Solution_Purify->Solution_Loading

Caption: A logical workflow for troubleshooting low-yielding reactions.

The Catalytic Cycle: A Brief Overview

Understanding the fundamental steps of the Suzuki-Miyaura reaction is key to effective troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)Lu2099 OxAdd Ru00B9-Pd(II)Lu2099-X Pd0->OxAdd label_re Reductive Elimination Transmetal Ru00B9-Pd(II)Lu2099-Ru00B2 OxAdd->Transmetal label_oa Oxidative Addition Transmetal->Pd0 Ru00B9-Ru00B2 label_tm Transmetalation RedElim Product Ru00B9-Ru00B2 sub1 Ru00B9-X sub1->OxAdd sub2 Ru00B2-B(OR)u2082 + Base sub2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl bromide.[3][5][20]

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.[5][20]

  • Reductive Elimination: The two organic groups are coupled to form the new C-C bond, regenerating the Pd(0) catalyst.[3][5]

Each of these steps can be influenced by the choice of catalyst, ligand, base, and solvent, underscoring the importance of systematic optimization.

References

How to avoid deboronation of 4-Borono-2-bromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Borono-2-bromo-5-fluorobenzoic acid

A Guide to Preventing Deboronation in Cross-Coupling Reactions

Welcome to our dedicated technical support guide for this compound. As Senior Application Scientists, we understand the unique challenges this valuable building block presents. Its electron-deficient nature, while useful, makes it susceptible to protodeboronation—an often-frustrating side reaction that can compromise yields and complicate purifications.

This guide is structured to provide you with not just solutions, but a foundational understanding of the mechanisms at play. We will move from frequently asked questions to in-depth troubleshooting and a validated experimental protocol, empowering you to optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs) on Deboronation

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: What is protodeboronation and why is it a significant problem?

A: Protodeboronation (or protodeborylation) is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[1] In the context of a Suzuki-Miyaura coupling, this undesired side reaction converts your boronic acid into an inert byproduct (in this case, 2-bromo-5-fluorobenzoic acid), which reduces the yield of your desired coupled product and introduces impurities that can be difficult to separate.

Q2: Why is this compound particularly prone to this side reaction?

A: The susceptibility of an arylboronic acid to protodeboronation is highly dependent on its electronic and steric properties. This compound contains multiple electron-withdrawing groups (bromo, fluoro, and carboxylic acid). Electron-deficient arylboronic acids are known to be more susceptible to base-mediated protodeboronation.[2][3] Furthermore, the presence of an ortho substituent (the bromine atom) can, in some cases, accelerate this decomposition pathway.[4][5]

Q3: What is the underlying mechanism of protodeboronation in Suzuki-Miyaura reactions?

A: While protodeboronation can be catalyzed by acid or base, the base-catalyzed pathway is the primary concern during a Suzuki-Miyaura coupling. The reaction proceeds through a pre-equilibrium where the boronic acid (ArB(OH)₂) reacts with a hydroxide ion from the base to form a more reactive tetrahedral boronate species ([ArB(OH)₃]⁻).[1][2] This boronate anion is then susceptible to protonolysis (attack by a proton source, typically water), which cleaves the C-B bond.[1][6]

Protodeboronation_Mechanism cluster_0 Desired Suzuki Pathway cluster_1 Undesired Deboronation Pathway A Ar-Pd(II)-L₂-X B Ar-Ar' A->B Reductive Elimination Trans Transmetalation Trans->A C Ar-H (Deboronated Byproduct) D B(OH)₃ Protonolysis Protonolysis (H₂O) Protonolysis->C Protonolysis->D Start ArB(OH)₂ (Boronic Acid) Boronate [ArB(OH)₃]⁻ (Boronate Anion) Start->Boronate + OH⁻ (Base) Boronate->Trans Productive Pathway Boronate->Protonolysis Side Reaction

Caption: Competing pathways for the boronate anion.

Q4: How do reaction parameters like base, temperature, and solvent influence deboronation?

A: These parameters are critical.

  • Base: Stronger bases (e.g., NaOH, KOH) and higher concentrations of hydroxide ions accelerate the formation of the boronate anion, increasing the rate of protodeboronation.[2][6]

  • Temperature: Higher temperatures increase the rate of all reactions, including protodeboronation.[7][8] Often, deboronation has a higher activation energy than the desired coupling, making it more sensitive to temperature increases.

  • Solvent: The presence of a proton source, especially water, is required for the final C-B bond cleavage step. While some water is often necessary for Suzuki couplings (e.g., to dissolve the base), excess water can promote deboronation.[9][10]

Part 2: Troubleshooting Guide for Deboronation

This section provides a systematic approach to diagnosing and solving deboronation issues observed during your experiment.

Problem Observed Primary Cause Recommended Solutions & Rationale
High percentage of deboronated byproduct (2-bromo-5-fluorobenzoic acid) identified by LC-MS or NMR. Reaction conditions are too harsh, favoring the deboronation pathway over the Suzuki coupling.1. Modify the Base: Switch from strong bases (NaOH, KOH) to milder, non-hydroxide bases like K₃PO₄, K₂CO₃, or CsF.[11][12] Rationale: These bases are strong enough to facilitate the catalytic cycle but generate a lower equilibrium concentration of the reactive boronate anion, thus kinetically disfavoring protodeboronation.
Reaction is sluggish, and increasing temperature to force conversion only increases deboronation. The catalytic system is not efficient enough. The desired cross-coupling is too slow, giving the boronic acid ample time to decompose.2. Enhance the Catalyst System: Switch to a more active, modern catalyst system. Use a palladium precatalyst (e.g., a Buchwald G3 precatalyst) with a highly active electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos).[13][14] Rationale: A highly active catalyst accelerates the rate-limiting steps of the Suzuki cycle (oxidative addition and transmetalation). If the cross-coupling is significantly faster than deboronation, the side reaction becomes negligible.[1]
Both of the above solutions provide only marginal improvement. The intrinsic instability of the free boronic acid under the reaction conditions is the limiting factor.3. Employ a "Slow-Release" Strategy: Convert the boronic acid to a more stable derivative, such as a potassium organotrifluoroborate (Ar-BF₃K) or an N-methyliminodiacetic acid (MIDA) boronate.[7][15][16] Rationale: These derivatives are bench-stable and hydrolyze slowly in situ to release the boronic acid.[1][15] This strategy maintains a very low steady-state concentration of the reactive boronic acid, minimizing its decomposition while still allowing it to participate in the rapid cross-coupling reaction.[14][17]
Deboronated byproduct is present even before the reaction starts. Improper storage or handling of the boronic acid.4. Verify Storage Conditions: Store this compound in a cool, dark, and dry place, preferably under an inert atmosphere. Avoid prolonged exposure to atmospheric moisture and light.[18] Rationale: Boronic acids can slowly degrade on the benchtop.[16] Proper storage ensures the integrity of the starting material.

digraph "Troubleshooting_Workflow" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead=vee, color="#5F6368"];

Start [label="Problem:\nLow Yield & High Deboronation", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Step 1:\nEvaluate Base", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Temp [label="Step 2:\nLower Temperature", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Cat [label="Step 3:\nOptimize Catalyst/Ligand", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Deriv [label="Step 4:\nUse Stable Boron Derivative\n(MIDA, -BF₃K)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Problem Solved", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Base; Base -> Temp [label="If problem persists"]; Temp -> Cat [label="If problem persists"]; Cat -> Deriv [label="If problem persists"]; Deriv -> Success; }

Caption: A systematic workflow for troubleshooting deboronation.

Part 3: Recommended Experimental Protocol

This protocol for a Suzuki-Miyaura coupling reaction is designed to minimize the risk of protodeboronation for this compound. It incorporates the principles of using a mild base and a highly active catalyst system.

Objective: To couple this compound with a generic aryl bromide (Ar-Br).

Materials:

  • This compound

  • Aryl Bromide (1.0 eq)

  • XPhos Pd G3 (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 eq), the aryl bromide (1.0 eq), finely ground K₃PO₄ (3.0 eq), and the XPhos Pd G3 precatalyst (0.02 eq).

    • Scientist's Note: Using a slight excess of the boronic acid can help drive the reaction to completion, even if minor decomposition occurs. The G3 precatalyst is chosen for its high activity and rapid generation of the active Pd(0) species, which helps the coupling outcompete deboronation.[14]

  • Inert Atmosphere: Seal the vessel. Evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can degrade the catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to the vessel to create a 10:1 dioxane/water mixture. The final concentration of the aryl bromide should be approximately 0.1 M.

    • Scientist's Note: Minimizing the amount of water is crucial. The small quantity used here is primarily to solubilize the K₃PO₄ base. Using degassed solvents prevents quenching of the active catalyst.[11]

  • Reaction Execution: Place the sealed vessel in a pre-heated oil bath or heating block set to 80 °C. Stir the reaction vigorously.

    • Scientist's Note: Start with a moderate temperature. While many Suzuki reactions are run at 100-110 °C, the instability of this substrate warrants a gentler approach. A lower temperature slows the rate of deboronation more significantly than it slows the rate of a highly active catalyst system.[7]

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC, LC-MS, or GC-MS. Check for the consumption of starting materials and the formation of both the desired product and the deboronated byproduct.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the desired product.

References

Technical Support Center: Troubleshooting Failed Reactions with 4-Borono-2-bromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 4-Borono-2-bromo-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile but challenging building block in their synthetic workflows. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot failed reactions and optimize your experimental outcomes. This document moves beyond simple procedural lists to explain the chemical causality behind common issues and their solutions.

Section 1: Troubleshooting Guide

This section addresses the most common and specific failures encountered when using this compound, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Q1: My Suzuki coupling reaction has stalled, showing low or no conversion of the starting material. What are the primary causes?

A1: A stalled reaction with this substrate is a frequent issue stemming from its unique trifunctional nature: the boronic acid, the bromo leaving group, and the ortho-carboxylic acid. The interplay between these groups, combined with steric hindrance, creates several potential points of failure.

Causality Analysis:

  • Catalyst Deactivation: The most probable cause is the deactivation of the palladium catalyst. The carboxylate anion, formed under the basic conditions required for the Suzuki reaction, can coordinate strongly to the palladium center.[1] This coordination can stabilize the Pd(II) intermediate, hindering the crucial transmetalation or reductive elimination steps of the catalytic cycle.[1]

  • Sub-optimal Reaction Conditions: The steric hindrance from the ortho-bromo and carboxylic acid groups makes this a challenging substrate. A standard, "one-size-fits-all" Suzuki protocol is unlikely to be effective. The choice of catalyst, ligand, base, and solvent system is critical for success.[2][3][4]

  • Poor Reagent Quality: Boronic acids can degrade over time, especially if not stored properly. The primary degradation pathways are hydrolysis, leading to the formation of inactive boroxines (cyclic anhydrides), and protodeboronation.

Troubleshooting Workflow:

G start Failed Reaction: Low/No Conversion q1 Is the Carboxylic Acid the culprit? start->q1 q2 Are Side Reactions Dominating? q1->q2 No/Unsure sol1 Modify Base/Protect Acid (See Q2) q1->sol1 Yes q3 Is the Catalyst System Optimal? q2->q3 No sol2 Minimize Side Reactions (See Q3 & Q4) q2->sol2 Yes sol3 Screen Ligands/Catalysts (See Q5) q3->sol3 end_node Successful Reaction sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting workflow for low conversion.

Q2: I suspect the carboxylic acid group is interfering. How can I confirm and mitigate this?

A2: Interference from the carboxylic acid is a high-probability cause of failure. The carboxylate can act as an endogenous ligand, poisoning your catalyst.

Diagnostic & Mitigation Strategies:

  • Base Selection is Crucial: The base deprotonates the carboxylic acid and also activates the boronic acid for transmetalation.[5] Using an excessive amount or an overly strong base can accelerate catalyst deactivation.

    • Recommendation: Switch to a milder, non-nucleophilic base. Anhydrous, finely powdered potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are often superior choices for substrates with base-sensitive groups.[5][6] You must use at least 3 equivalents of base: one to neutralize the carboxylic acid, and two to promote the catalytic cycle.

  • Protect the Carboxylic Acid: The most robust solution is to temporarily mask the carboxylic acid as an ester (e.g., a methyl or ethyl ester).[1] This removes the problematic carboxylate from the equation entirely. The ester can be synthesized first, the Suzuki coupling performed, and then the ester can be hydrolyzed back to the carboxylic acid in a final step.

  • Solvent System Optimization: The solubility of the carboxylate salt can impact the reaction.

    • Recommendation: A biphasic system (e.g., Toluene/Water or Dioxane/Water) can sometimes help by partitioning the salt, but for this substrate, anhydrous aprotic solvents like dioxane or THF are often preferred to minimize side reactions.[4][5]

StrategyProsCons
Use Milder Base (K₃PO₄, CsF) One-pot procedure, avoids extra steps.May require careful optimization of equivalents and conditions.
Protect as Ester Most reliable method to prevent interference.Adds two steps (protection/deprotection) to the synthesis.
Change Solvent Simple parameter to screen.Less likely to be a complete solution on its own.
Q3: My main side product appears to be protodeboronation (replacement of the B(OH)₂ group with -H). How can I minimize this?

A3: Protodeboronation is the protonolysis of the C-B bond and is a common decomposition pathway for boronic acids, especially for electron-deficient arylboronic acids like this one.[7][8] The presence of the fluorine atom enhances this tendency.

Causality & Prevention:

  • Mechanism: This side reaction can be catalyzed by acid or base and is often promoted by the presence of water, especially at elevated temperatures.[5][8]

  • Mitigation Strategies:

    • Use Anhydrous Conditions: Meticulously dry your solvent and reagents. Perform the reaction under a rigorously inert atmosphere (Argon or Nitrogen).

    • Use a Boronic Ester Surrogate: Convert the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester.[4] These esters are more robust and slowly hydrolyze in situ to release the active boronic acid, keeping its standing concentration low and minimizing the opportunity for protodeboronation.[4][9]

    • Lower Reaction Temperature: If possible, use a more active catalyst system that allows for lower reaction temperatures.[10]

    • Base Choice: While base is necessary, strong bases in protic solvents can exacerbate the issue.[5] Using potassium fluoride (KF) can sometimes suppress protodeboronation.

G reagents This compound Desired Suzuki Product Protodeboronation Debromination Homocoupling reagents:start->reagents:desired Pd Catalyst, Base, Ar-X reagents:start->reagents:side1 H₂O, Heat reagents:start->reagents:side2 Base, Impurities reagents:start->reagents:side3 O₂, Heat

Caption: Competing reaction pathways.

Q4: I'm observing significant debromination (replacement of the -Br with -H). What causes this and how can I prevent it?

A4: This side reaction, also called proto- or hydrodehalogenation, results in the formation of 4-borono-5-fluorobenzoic acid and is a known issue in Suzuki couplings, particularly with sterically hindered or electron-rich aryl halides.[4]

Causality & Prevention:

  • Mechanism: This can occur if the catalytic cycle is stalled after oxidative addition. The resulting Ar-Pd(II)-Br intermediate can react with a hydride source in the reaction mixture. Potential hydride sources include certain bases, solvents (especially alcohols), or impurities.

  • Mitigation Strategies:

    • Solvent Choice: Strictly avoid alcohol-based solvents if debromination is observed. Use anhydrous, aprotic solvents like dioxane, THF, or toluene.[4]

    • Base Purity: Ensure your base is free of impurities that could act as hydride donors.

    • Robust Ligand: Employing a more electron-rich and bulky ligand can stabilize the palladium catalyst and promote the forward catalytic cycle, outcompeting the debromination pathway.[2][11]

Q5: How do I choose the optimal catalyst and ligand system for this sterically hindered substrate?

A5: Standard catalysts like Pd(PPh₃)₄ are often ineffective for challenging substrates like this. Success hinges on using a modern, highly active catalyst system designed for sterically demanding couplings.

Recommendations for Catalyst/Ligand Selection:

  • Bulky, Electron-Rich Phosphine Ligands: These are the gold standard for hindered couplings. They promote the rate-limiting oxidative addition and reductive elimination steps.

    • Top Choices (Buchwald Ligands): SPhos, XPhos, and RuPhos are excellent starting points. They are commercially available and have a proven track record.[5]

    • Other Effective Ligands: Tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also highly effective.[10]

  • Palladium Pre-catalyst:

    • Pd(OAc)₂ or Pd₂(dba)₃: These are common and effective Pd(0) sources to use in combination with the phosphine ligands mentioned above.[10]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of highly active ligands that can be very effective for hindered substrates due to their strong σ-donor properties.[3][12]

Catalyst SystemClassStrengths
Pd₂(dba)₃ / SPhos Buchwald LigandHigh activity, broad scope, good for hindered substrates.
Pd(OAc)₂ / P(t-Bu)₃ Bulky MonophosphineExcellent for room-temperature couplings of aryl bromides.[10]
Pd-NHC Complexes N-Heterocyclic CarbeneHigh thermal stability, very strong electron donors.[3]

Section 2: Optimized Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound. It incorporates solutions to the common problems discussed above, such as using a specialized ligand and an appropriate base.

Materials:

  • This compound (1.0 equiv)

  • Aryl or Heteroaryl Halide coupling partner (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, powdered (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and the powdered K₃PO₄.

  • Catalyst Pre-mixing: In a separate vial, weigh the Pd(OAc)₂ and SPhos. Add a small amount of the degassed dioxane to this vial and swirl gently to form a slurry.

  • Degassing: Seal the Schlenk flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent and Catalyst Addition: Add the degassed 1,4-dioxane to the Schlenk flask via cannula or syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent. Then, add the catalyst/ligand slurry via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously. The mixture will be a suspension.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting starting material. Reactions typically take 4 to 24 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Section 3: Frequently Asked Questions (FAQs)

  • Q: How should I store this compound?

    • A: It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator under an inert atmosphere (argon or nitrogen). Long-term storage in a freezer (-20 °C) is recommended to minimize degradation. Boronic acids are sensitive to moisture and oxygen.[13]

  • Q: My reagent is not a fine white powder. Can I still use it?

    • A: The pure compound should be a white to off-white solid. If it appears clumpy, discolored, or has a different texture, it may have absorbed moisture and potentially formed boroxines. While it might still be usable, you may see reduced reactivity. For critical applications, using a fresh bottle or purifying the existing material is advised.

  • Q: Can I use this reagent in other cross-coupling reactions besides Suzuki?

    • A: While primarily used in Suzuki-Miyaura couplings, the aryl bromide moiety could potentially participate in other palladium-catalyzed reactions like Buchwald-Hartwig amination, Sonogashira coupling, or Heck reactions. However, the boronic acid and carboxylic acid functionalities would likely interfere or require protection, making these transformations non-trivial and requiring significant methods development.

References

Stability issues of 4-Borono-2-bromo-5-fluorobenzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Borono-2-bromo-5-fluorobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the stability of this highly functionalized building block. We will address common issues encountered during synthetic applications, providing troubleshooting strategies and in-depth scientific explanations to ensure the success of your experiments.

Frequently Asked Questions (FAQs): General Stability & Handling

This section addresses common queries regarding the inherent stability and proper handling of this compound.

Q1: What are the primary stability concerns with this compound?

A1: The main stability concern is its susceptibility to protodeboronation , which is the cleavage of the carbon-boron bond and its replacement with a hydrogen atom.[1][2] This process converts your valuable starting material into the inactive byproduct, 2-bromo-5-fluorobenzoic acid, leading to low yields in coupling reactions. The electron-withdrawing nature of the fluorine and carboxylic acid groups, combined with the steric hindrance from the ortho-bromo substituent, can influence the rate of this decomposition.

Q2: How should I properly store this reagent?

A2: To maximize shelf life, store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[3] Many boronic acids are prone to forming anhydrides (boroxines) upon dehydration, which can affect reactivity. Storing it under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to protect it from atmospheric moisture.

Q3: Is this compound sensitive to air or moisture?

A3: Yes. While many arylboronic acids are solids that can be handled in air for short periods, they are sensitive to moisture.[4] Water can facilitate hydrolytic decomposition and protodeboronation, especially under non-neutral pH conditions or at elevated temperatures.[1]

Q4: What is the impact of the ortho-bromo and fluoro substituents on the compound's reactivity and stability?

A4: The substituents have competing effects. The ortho-fluoro group increases the Lewis acidity of the boron center.[5][6] This can enhance its reactivity in some contexts but may also affect its stability. The ortho-bromo group introduces significant steric hindrance, which can slow down the desired transmetalation step in cross-coupling reactions, potentially allowing more time for side reactions like protodeboronation to occur.[7]

Troubleshooting Guide: Issues in Reaction Conditions

This guide provides solutions to specific problems you might encounter during a reaction, such as a Suzuki-Miyaura coupling.

Issue 1: My cross-coupling reaction has a low yield, and I've re-isolated 2-bromo-5-fluorobenzoic acid.

  • Probable Cause: Protodeboronation. This is the most common failure mode for complex boronic acids.[8] It is often accelerated by excessive base, the presence of water, or high reaction temperatures.[1][9]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: rigorously dry all solvents and reagents. Perform the reaction under a strict inert atmosphere (argon or nitrogen).[8]

    • Re-evaluate Your Base: Strong aqueous bases can accelerate protodeboronation. Consider using a weaker, non-aqueous base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[10] In some cases, potassium phosphate (K₃PO₄) is also effective.[11]

    • Lower the Reaction Temperature: High temperatures can promote decomposition. If using a highly active catalyst system, attempt the reaction at a lower temperature (e.g., room temperature to 60 °C).[8]

    • Convert to a Boronic Ester: For particularly challenging couplings, consider converting the boronic acid to a more stable pinacol boronic ester (Bpin) derivative. These esters are generally more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.[8][11]

Issue 2: The reaction is sluggish with incomplete consumption of starting materials, and I observe catalyst decomposition (formation of palladium black).

  • Probable Cause: The combination of an electron-deficient aryl halide partner and the sterically hindered this compound can make oxidative addition or transmetalation the rate-limiting step.[8][11] Sluggish kinetics can lead to catalyst decomposition.

  • Troubleshooting Steps:

    • Select a More Robust Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[8] Switch to a modern catalyst system employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which can accelerate the key steps in the catalytic cycle and improve catalyst stability.[11]

    • Degas Rigorously: Oxygen can degrade palladium catalysts. Ensure your reaction mixture is thoroughly degassed by methods such as freeze-pump-thaw or by bubbling argon through the solvent for an extended period.[11]

    • Check Reagent Purity: Impurities in your starting materials or solvents can poison the catalyst.

Issue 3: I am observing a significant amount of a biaryl homocoupling byproduct derived from the boronic acid.

  • Probable Cause: Homocoupling occurs when the boronic acid couples with itself. This side reaction can be competitive with the desired cross-coupling, especially if the transmetalation step is slow or if oxygen is present.[8]

  • Troubleshooting Steps:

    • Strictly Anaerobic Conditions: Thoroughly degas the reaction mixture to remove all traces of oxygen.

    • Optimize Stoichiometry: Use a slight excess of the boronic acid (1.2 - 1.5 equivalents) relative to the aryl halide. This can favor the cross-coupling pathway.[11]

    • Modify Order of Addition: Try adding the palladium catalyst last, after all other reagents have been combined and the system is fully inert.

Summary of Recommended Conditions for Suzuki-Miyaura Coupling
ParameterRecommendationRationale
Solvent Anhydrous aprotic solvents (e.g., Dioxane, Toluene, THF)Minimizes water-driven protodeboronation.[11]
Base K₃PO₄, Cs₂CO₃, KFMilder, often non-aqueous conditions can suppress protodeboronation compared to strong bases like NaOH or KOH.[10][11]
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos)Highly active catalysts that can overcome steric hindrance and accelerate the desired coupling over side reactions.[11]
Temperature 60 - 100 °C (or lower if catalyst permits)Balance reaction rate with reagent stability. Avoid excessively high temperatures to prevent decomposition.[8]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation of the catalyst and boronic acid, and minimizes homocoupling.[11]
Key Instability Pathway: The Mechanism of Protodeboronation

Understanding the mechanism of protodeboronation is key to preventing it. The process involves the replacement of the boronic acid group with a proton from a proton source, which is most commonly water. The reaction can proceed through different pathways depending on the pH and the electronic nature of the aryl group. For electron-deficient systems, base-mediated decomposition can be particularly rapid.[1][2]

Protodeboronation A Ar-B(OH)₂ (this compound) C Transition State or Intermediate A->C Base or Acid Catalysis B Proton Source (e.g., H₂O, ROH) B->C D Ar-H (Decomposition Product) C->D E B(OH)₃ (Boric Acid) C->E

Caption: General mechanism of protodeboronation.

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point and emphasizes steps critical for minimizing the degradation of this compound.

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.2 eq.), the aryl halide partner (1.0 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Inerting the System: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane) via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the reaction flask against a positive flow of argon.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Workflow Diagram

If you encounter issues, this decision tree can help diagnose the problem.

Troubleshooting start Low Yield in Coupling Reaction q1 Starting Material Consumed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No cause1 Probable Cause: Protodeboronation or Homocoupling a1_yes->cause1 cause2 Probable Cause: Poor Catalyst Activity or Decomposition a1_no->cause2 sol1 Solution: - Use anhydrous conditions - Change base (e.g., K₃PO₄) - Lower temperature - Use boronic ester cause1->sol1 sol2 Solution: - Use robust ligand (SPhos, etc.) - Rigorously degas system - Check reagent purity cause2->sol2

Caption: Decision tree for troubleshooting low-yield reactions.

References

Refining reaction conditions for 4-Borono-2-bromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Borono-2-bromo-5-fluorobenzoic acid

Welcome to the technical support guide for this compound. This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. Here, we provide in-depth technical guidance, field-proven insights, and robust troubleshooting protocols to help you refine your reaction conditions and overcome common experimental challenges.

Compound Profile and Key Characteristics

This compound is a trifunctional reagent strategically designed for sequential cross-coupling reactions. Its unique substitution pattern—featuring a boronic acid, a bromo group, and a carboxylic acid on a fluorinated phenyl ring—makes it a valuable component in the synthesis of complex molecules, particularly in the field of medicinal chemistry.

Understanding the inherent properties and reactivity of each functional group is the first step toward successful application.

PropertyValueNotes & Implications for Synthesis
Molecular Formula C₇H₅BBrFO₄
Molecular Weight 278.83 g/mol
Appearance Typically an off-white to white solid.Color may vary slightly between batches; significant discoloration could indicate degradation.
Key Functional Groups 1. Aryl Bromide : The primary site for Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). Reactivity is generally I > Br > Cl.[1]
2. Boronic Acid : The secondary coupling site, susceptible to protodeboronation.[2] Stability is a key concern.
3. Carboxylic Acid : Influences solubility and can interact with bases or catalysts. May require protection in certain reaction schemes.
4. Fluoro Group : Electron-withdrawing group that can modulate the electronic properties and reactivity of the aromatic ring.

Core Application: Suzuki-Miyaura Coupling Workflow

The most common application for this reagent is the Suzuki-Miyaura cross-coupling reaction, leveraging the aryl bromide for C-C bond formation. The boronic acid is typically reserved for a subsequent transformation.

Detailed Experimental Protocol: A Generalized Starting Point

This protocol provides robust starting conditions that should be optimized for each specific substrate pairing.

Reaction Scheme: (Image of the Suzuki reaction with this compound and a generic Ar'-X partner)

  • Reagent Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl/vinyl boronic acid or ester coupling partner (1.2–1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0–3.0 equiv.).[3]

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[4] Oxygen can lead to catalyst deactivation and promote unwanted side reactions like boronic acid homocoupling.[5]

  • Catalyst & Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, 2-6 mol%). For challenging couplings, using pre-formed, air-stable precatalysts can provide more consistent results.[6]

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, or THF/water 4:1) via syringe to achieve a concentration of 0.1–0.2 M relative to the limiting reagent.[3] Degassing the solvent by sparging with an inert gas for 15-20 minutes prior to use is critical.

  • Reaction Execution: Immerse the flask in a preheated oil bath at the desired temperature (typically 80–100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed. Typical reaction times range from 4 to 24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine to remove the inorganic base and salts. The carboxylic acid functionality may require an acidic workup (e.g., washing with 1M HCl) to ensure it is protonated and extracts into the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Problem Area 1: Low or No Product Yield

Q1: My reaction shows no conversion. What are the first things I should check?

A1: Before delving into complex optimization, always verify the fundamentals:

  • Inert Atmosphere: Was the reaction thoroughly degassed? The active Pd(0) catalyst is readily oxidized to inactive Pd(II) or palladium black by oxygen.[7] Ensure all reagents and solvents are properly deoxygenated.

  • Catalyst Activity: Is your palladium source active? Pd(OAc)₂ and phosphine ligands can degrade over time.[4] Use freshly opened reagents or consider a robust, air-stable precatalyst like those developed by Buchwald or Hazari.[6]

  • Base and Solvent Quality: Are your base and solvent anhydrous (if required by the protocol) and of sufficient purity? Water content can be critical; while some Suzuki reactions benefit from aqueous mixtures, excess water can promote side reactions.[8]

Q2: My starting material is consumed, but I see a significant amount of a byproduct that is missing the boronic acid group. What is happening?

A2: You are observing protodeboronation , one of the most common failure modes for boronic acids.[2] This is the cleavage of the C–B bond, which is then replaced by a C–H bond. Electron-deficient arylboronic acids can be particularly susceptible.

  • Causality: This reaction is often promoted by high temperatures, strong bases, and the presence of a proton source (like water).[8][9] The base activates the boronic acid for the desired transmetalation but can also facilitate this undesired pathway.[10][11]

  • Solutions:

    • Lower the Temperature: If your catalyst is sufficiently active, attempt the reaction at a lower temperature (e.g., 60 °C or even room temperature).[8]

    • Use a Milder Base: Switch from strong bases (like NaOH, KOH) to milder, bulkier bases such as K₃PO₄, Cs₂CO₃, or KF. These bases are effective at promoting the Suzuki coupling while minimizing protodeboronation.[4]

    • Protect the Boronic Acid: For particularly sensitive systems, convert the boronic acid to a more stable derivative like a pinacol ester (–Bpin), MIDA ester, or an aryltrifluoroborate salt.[2][12] These derivatives often exhibit a "slow-release" mechanism, keeping the concentration of the unstable free boronic acid low throughout the reaction.[2]

Problem Area 2: Formation of Side Products

Q3: My mass spectrum shows a dimer of my boronic acid coupling partner. How can I prevent this homocoupling?

A3: Homocoupling of the boronic acid partner is typically caused by the presence of oxygen, which can interfere with the catalytic cycle and promote the formation of Pd(II) species that lead to this side reaction.[5]

  • Causality: The mechanism involves the coupling of two boronic acid molecules, mediated by the palladium catalyst, often under oxidative conditions.

  • Solutions:

    • Rigorous Degassing: This is the most critical factor. Ensure your flask, solvents, and reagents are meticulously purged with an inert gas.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction.

    • Control Stoichiometry: Using a slight excess of the boronic acid (1.2-1.5 equivalents) is standard, but a very large excess can favor homocoupling.

Q4: I am observing debromination of my starting material (replacement of -Br with -H). What causes this?

A4: Dehalogenation is another common side reaction where the aryl halide is reduced instead of coupled.

  • Causality: This can occur if a hydride source is present in the reaction. Sources can include certain bases (e.g., those with β-hydrides), solvents (like alcohols), or impurities. The hydride can be transferred to the palladium complex after oxidative addition, leading to reductive elimination of the dehalogenated product.[5]

  • Solutions:

    • Choice of Base and Solvent: Use aprotic solvents and non-hydridic bases (e.g., carbonates, phosphates).

    • Ligand Choice: Sometimes, the choice of phosphine ligand can influence the rate of dehalogenation versus the desired cross-coupling.

Visualizing the Process

Understanding the logic of troubleshooting and the reaction mechanism can significantly aid in refining conditions.

Troubleshooting Flowchart

Troubleshooting Start Low or No Yield Check_Reagents Verify Reagent Quality (Catalyst, Base, Solvents) Start->Check_Reagents Check_Setup Ensure Rigorous Inert Atmosphere Start->Check_Setup Side_Product Side Product Observed? Start->Side_Product Sol_Reagents Use Fresh Catalyst/Ligand Consider Pre-catalyst Check_Reagents->Sol_Reagents Degraded? Sol_Setup Improve Degassing Protocol (3x Vacuum/Backfill) Check_Setup->Sol_Setup Leaks/Insufficient? Protodeboronation Protodeboronation (-B(OH)2 replaced by -H) Side_Product->Protodeboronation Yes Homocoupling Homocoupling (Boronic Acid Dimer) Side_Product->Homocoupling Yes Dehalogenation Dehalogenation (-Br replaced by -H) Side_Product->Dehalogenation Yes Sol_Proto 1. Lower Temperature 2. Use Milder Base (K3PO4) 3. Protect Boronic Acid (e.g., Bpin) Protodeboronation->Sol_Proto Sol_Homo 1. Improve Degassing Technique 2. Check for Oxygen Leaks Homocoupling->Sol_Homo Sol_Dehalo 1. Use Aprotic Solvent 2. Check Base for Hydride Source Dehalogenation->Sol_Dehalo

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L_n-Br OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product (Ar-Ar') Our_Reagent 4-Borono-2-bromo- 5-fluorobenzoic acid Our_Reagent->OxAdd Partner Ar'-B(OH)2 Base Base (e.g., K3PO4) Partner->Base Boronate [Ar'-B(OH)3]⁻ (Activated Nucleophile) Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Frequently Asked Questions (FAQs)

Q: Is it necessary to protect the carboxylic acid group? A: Not always. The Suzuki-Miyaura reaction is known for its broad functional group tolerance.[13] In many cases, the reaction proceeds efficiently with the free carboxylic acid. However, if you are using a base-sensitive substrate or if the carboxylic acid is suspected of chelating to the palladium center and inhibiting catalysis, protection as a methyl or ethyl ester may improve yields.

Q: What is the best catalyst/ligand combination to start with? A: For general screening, a combination of a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is a powerful starting point. Buchwald ligands (e.g., SPhos, XPhos) or others like P(t-Bu)₃ are excellent for coupling aryl bromides, even challenging ones.[14] Using a pre-formed catalyst like Pd(dppf)Cl₂ is also a very reliable option.

Q: Can I use this reagent in other cross-coupling reactions? A: Yes. While the Suzuki reaction at the bromide position is most common, the aryl bromide can also participate in other Pd-catalyzed reactions like Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions. The boronic acid can be used in subsequent Suzuki or Chan-Lam couplings. The choice of reaction conditions will determine which functional group reacts selectively.

References

Technical Support Center: Synthesis of 4-Borono-2-bromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 4-Borono-2-bromo-5-fluorobenzoic acid. This versatile building block is crucial in the development of advanced pharmaceutical intermediates and functional materials.[1][2] The unique substitution pattern, featuring a boronic acid, a bromine atom, and a fluorine atom, presents specific synthetic challenges. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis, handling, and characterization of this compound.

Q1: What is the most common and reliable synthetic route to prepare this compound?

The most prevalent and scalable method is the Palladium-catalyzed Miyaura borylation of a suitable di-halogenated precursor.[3] The typical starting material is 2,5-dibromo-4-fluorobenzoic acid . The reaction selectively converts one of the C-Br bonds to a C-B bond, leveraging the differential reactivity of the bromine atoms.

The general transformation involves reacting the starting material with a boron source, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst, a phosphine ligand, and a base. The resulting boronate ester is then hydrolyzed to the target boronic acid during the workup or as a separate step.

Synthetic_Pathway SM 2,5-dibromo- 4-fluorobenzoic acid Int Boronate Ester Intermediate SM->Int  Pd Catalyst (e.g., Pd(dppf)Cl₂)  Base (e.g., KOAc)  B₂pin₂  Solvent (e.g., Dioxane) Product 4-Borono-2-bromo- 5-fluorobenzoic acid Int->Product  Hydrolysis  (Aqueous Workup)

Caption: Proposed synthetic route via Miyaura borylation.

Q2: What are the critical reaction parameters to control for a successful borylation?

Success in this synthesis hinges on the meticulous control of several parameters. The interplay between these factors determines yield, purity, and reproducibility.

ParameterRecommended Conditions & Rationale
Catalyst System Catalyst: Pd(dppf)Cl₂ or Pd₂(dba)₃. Ligand: SPhos, RuPhos, or dppf. The choice of ligand is critical; bulky, electron-rich phosphine ligands generally accelerate the oxidative addition step, which can be challenging for electron-deficient aryl bromides.[4]
Base Potassium acetate (KOAc) or potassium phosphate (K₃PO₄). KOAc is a mild base often sufficient for this transformation. Stronger bases can promote side reactions. The base must be anhydrous and finely powdered for optimal reactivity.[4]
Solvent Anhydrous 1,4-dioxane, THF, or DMF. The solvent must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst and the boronic species, which can lead to homocoupling impurities.[5]
Temperature Typically 80-110 °C. The temperature must be high enough to drive the reaction to completion but controlled to prevent thermal decomposition of the product or starting materials.
Atmosphere Strictly inert (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling of the boronic ester, a major side reaction.[5]
Q3: What are the primary impurities I should expect, and how can they be identified?

Understanding the potential impurity profile is key to developing a robust process. The main species to monitor are:

  • Protodeboronation Product (2-bromo-5-fluorobenzoic acid): This arises from the cleavage of the C-B bond, replacing it with a C-H bond. It is often caused by excessive water or acidic conditions during the reaction or workup.[6]

  • Homocoupling Product: Dimerization of the boronate ester intermediate. This is primarily caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[5][7]

  • Starting Material (2,5-dibromo-4-fluorobenzoic acid): Incomplete conversion.

  • Isomeric Impurity (5-Borono-2-bromo-4-fluorobenzoic acid): While the bromine at the 2-position is generally more sterically hindered, some borylation may occur at the 5-position depending on the catalyst system.

These impurities can be readily identified and quantified using HPLC with a reference standard and characterized by ¹H NMR, ¹⁹F NMR, and LC-MS .

Section 2: Troubleshooting Guide

This section provides direct answers to specific experimental problems in a Q&A format.

Problem Area: Low Yield & Incomplete Conversion

Q: My reaction has stalled with significant starting material remaining. What are the most likely causes and how can I fix it?

A: This is a common issue often related to catalyst activity or reaction conditions.

Causality & Explanation: The catalytic cycle for Miyaura borylation involves oxidative addition, transmetalation, and reductive elimination.[8] A stall indicates a bottleneck in this cycle. The most frequent culprits are an inactive catalyst, insufficient base strength or solubility, or poor reagent quality.

Troubleshooting Protocol:

  • Verify Catalyst Activity: Ensure your palladium catalyst and ligand are from a reliable source and have been stored properly under inert atmosphere. If in doubt, use a fresh batch. The active catalyst is Pd(0); if you start with a Pd(II) precatalyst like Pd(dppf)Cl₂, its reduction in situ must be efficient.

  • Check Base Quality: The base (e.g., KOAc) must be anhydrous. Flame-dry the base under vacuum before use. Ensure it is a fine powder to maximize surface area and reactivity.[7]

  • Solvent Degassing: Inadequate degassing is a primary cause of catalyst deactivation. Ensure your solvent is sparged with argon for at least 30 minutes or subjected to several freeze-pump-thaw cycles.[7]

  • Increase Temperature: If the above steps are confirmed, a modest increase in reaction temperature (e.g., by 10 °C) can sometimes overcome the activation energy barrier. Monitor for potential degradation.

  • Reagent Stoichiometry: Confirm the stoichiometry. Use a slight excess of the diboron reagent (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

Troubleshooting_Yield Start Low Yield / Stalled Reaction Q1 Is the catalyst system active? Start->Q1 A1_No Action: Use fresh Pd catalyst/ligand. Ensure proper storage. Q1->A1_No No Q2 Is the base anhydrous & finely ground? Q1->Q2 Yes Success Re-run experiment A1_No->Success A2_No Action: Flame-dry base under vacuum. Grind to a fine powder. Q2->A2_No No Q3 Was the solvent properly degassed? Q2->Q3 Yes A2_No->Success A3_No Action: Re-prepare reaction with rigorously degassed solvent. Q3->A3_No No Q3->Success Yes (Consider Temp/Stoichiometry) A3_No->Success

Caption: Decision workflow for troubleshooting low reaction yield.

Problem Area: Dominant Impurities

Q: My primary impurity is the protodeboronated product (2-bromo-5-fluorobenzoic acid). How do I prevent this?

A: Protodeboronation is the hydrolytic cleavage of the C-B bond and is highly dependent on pH and the presence of water.[6]

Causality & Explanation: Arylboronic acids are susceptible to decomposition, especially under acidic or strongly basic aqueous conditions. The mechanism can involve direct protonolysis of the boronic acid. The electron-withdrawing nature of the carboxylate and halogen substituents on your molecule can exacerbate this instability.

Preventative Measures:

  • Anhydrous Reaction Conditions: Ensure all reagents and solvents are scrupulously dry to minimize protodeboronation during the reaction itself.

  • Controlled Workup: This is the most critical step.

    • Avoid strong acids. When acidifying to protonate the carboxylate and precipitate the product, use a buffered solution or add dilute acid (e.g., 1M HCl) dropwise to reach a final pH of ~4-5.

    • Minimize contact time with the aqueous phase. Perform the extraction into an organic solvent (like ethyl acetate or methyl THF) as quickly as possible after acidification.

    • Use cold solutions during the workup to reduce the rate of decomposition.

  • Isolate as Boronate Ester: If the free boronic acid is too unstable, consider isolating the pinacol boronate ester intermediate. The ester is significantly more stable to workup and purification via column chromatography. It can be used directly in subsequent coupling reactions or hydrolyzed to the boronic acid immediately before use.

Q: I am observing a significant amount of a homocoupled dimer. What causes this and how can it be minimized?

A: Homocoupling is a classic side reaction in palladium-catalyzed processes, typically indicating an issue with the catalyst's oxidation state or the presence of an oxidant.[5]

Causality & Explanation: The desired catalytic cycle requires the palladium to be in the Pd(0) state. If oxygen is present, it can oxidize Pd(0) to Pd(II). These Pd(II) species can then catalyze the coupling of two boronate ester molecules, leading to the unwanted dimer and regenerating Pd(0).

Preventative Measures:

  • Rigorous Inert Atmosphere: This is non-negotiable. Maintain a positive pressure of high-purity argon or nitrogen throughout the entire setup and reaction time. Use glassware that is flame-dried under vacuum to remove adsorbed oxygen and moisture.

  • Thorough Degassing: As mentioned previously, ensure solvents are completely free of dissolved oxygen.

  • Use a Pd(0) Source: While not always necessary, starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over a Pd(II) precatalyst, as it removes the need for an in-situ reduction step that can be inefficient.

  • Avoid Overheating: Excessive temperatures can sometimes lead to catalyst decomposition and the formation of palladium black, which can have different catalytic activities and may promote side reactions.

Impurity_Pathways cluster_0 Desired Reaction cluster_1 Side Reactions Boronate_Ester Boronate Ester Intermediate Product Target Boronic Acid Boronate_Ester->Product Hydrolysis Protodeboronation Protodeboronated Impurity Boronate_Ester->Protodeboronation H₂O / H⁺ Homocoupling Homocoupled Impurity Boronate_Ester->Homocoupling O₂ / Pd(II)

Caption: Competing pathways leading to product and major impurities.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 4-Borono-2-bromo-5-fluorobenzoic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive analysis of 4-Borono-2-bromo-5-fluorobenzoic acid, a uniquely functionalized building block that offers significant advantages in modern organic synthesis. In this guide, we will dissect the distinct chemical personality of this reagent, comparing its performance and properties against other commonly used boronic acids. Our focus will be on its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.

Introduction: The Strategic Advantage of Multifunctionality

This compound is more than just a simple arylboronic acid. Its structure is strategically adorned with four distinct functional groups, each imparting specific and valuable characteristics:

  • Boronic Acid (-B(OH)₂): The workhorse of the Suzuki-Miyaura reaction, enabling the formation of a new C-C bond.

  • Bromo (-Br) Group: A versatile synthetic handle. Its presence, particularly ortho to the boronic acid, introduces steric influence and, more importantly, provides a site for a second, orthogonal cross-coupling reaction.

  • Fluoro (-F) Group: A powerful electron-withdrawing group that significantly modulates the electronic properties of the aromatic ring and the boronic acid moiety.

  • Carboxylic Acid (-COOH): Another strong electron-withdrawing group that further enhances the reactivity of the boronic acid. It also serves as a key point for further derivatization, such as amidation or esterification.

This combination makes this compound a highly valuable intermediate for constructing complex molecular architectures with precision and efficiency[1][2].

Comparative Analysis: Electronic and Steric Effects in Action

To fully appreciate the unique behavior of this compound, we must compare it to simpler analogues. The performance of a boronic acid in a Suzuki-Miyaura coupling is primarily dictated by its electronic properties, which influence its Lewis acidity, and steric factors that can affect its approach to the palladium center.

The Critical Role of Lewis Acidity

A boronic acid's reactivity is closely linked to its Lewis acidity (its ability to accept an electron pair). In the Suzuki-Miyaura cycle, the transmetalation step is often rate-limiting and is facilitated by a more Lewis acidic boron center. Electron-withdrawing substituents on the phenyl ring pull electron density away from the boron atom, making it more electrophilic and thus more acidic[3][4]. This increased acidity enhances the rate of formation of the boronate complex required for transmetalation[3][5].

The pKa of a boronic acid is a direct measure of this acidity; a lower pKa indicates a stronger acid. The presence of fluorine substituents is known to significantly increase the acidity of phenylboronic acids[4][6][7]. The range of pKa values for various fluorinated phenylboronic acids is 6.17–8.77, compared to a pKa of ~9 for the unsubstituted phenylboronic acid[6][8].

Let's compare our target molecule with several alternatives:

Boronic AcidKey SubstituentsExpected Relative Acidity (pKa)Key Characteristics
Phenylboronic AcidNoneLowest (~9)Baseline comparator; least reactive.
4-Fluorophenylboronic Acid-F (para)Higher than Phenylboronic AcidElectron-withdrawing F increases reactivity.
4-Carboxyphenylboronic Acid-COOH (para)Higher than Phenylboronic AcidStrong electron-withdrawing COOH increases reactivity.
This compound -Br (ortho), -F (meta), -COOH (para)Very High Synergistic effect of three electron-withdrawing groups significantly enhances Lewis acidity and reactivity.

The powerful combination of the fluoro and carboxylic acid groups makes this compound a highly activated coupling partner.

Steric Hindrance and Orthogonal Reactivity

The bromine atom at the ortho position introduces steric bulk near the reactive center. While significant steric hindrance can sometimes impede the reaction, in many modern catalytic systems employing bulky phosphine ligands, this effect is often manageable[9][10].

More importantly, the C-Br bond is significantly less reactive in typical Suzuki conditions than the C-B(OH)₂ bond, but it can be readily engaged in a subsequent, second cross-coupling reaction under slightly modified conditions[2][11]. This "orthogonal" reactivity is a key advantage, allowing for the stepwise and controlled construction of complex biaryl or triaryl systems from a single building block.

G cluster_0 Step 1: Suzuki Coupling at Boronic Acid Site cluster_1 Step 2: Suzuki Coupling at Bromo Site A This compound C Intermediate Product (Ar¹ attached) A->C Pd Catalyst, Base B Aryl-Halide 1 (Ar¹-X) B->C E Final Tri-aryl Product C->E Pd Catalyst, Base D Aryl-Boronic Acid 2 (Ar²-B(OH)₂) D->E

Caption: Orthogonal sequential coupling workflow.

The Suzuki-Miyaura Catalytic Cycle: A Deeper Look

Understanding the mechanism is key to optimizing reaction conditions. The generally accepted cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination[5][12].

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Oxidative Addition Complex Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition Ar-X Aryl Halide Oxidative\nAddition Oxidative Addition Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L₂)->Pd(0)L₂ Reductive Elimination Ar-Pd(II)-R(L₂) Transmetalation Complex Ar-Pd(II)-X(L₂)->Ar-Pd(II)-R(L₂) Transmetalation R-B(OH)₂ Boronic Acid Transmetalation Transmetalation R-B(OH)₂->Transmetalation Base\n(OH⁻) Base (OH⁻) Base\n(OH⁻)->Transmetalation Reductive\nElimination Reductive Elimination Ar-R Coupled Product Ar-R->Ar-Pd(II)-R(L₂)

References

A Comparative Guide to the Performance of 4-Borono-2-bromo-5-fluorobenzoic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Multi-functionalized Building Blocks

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and the use of versatile building blocks are paramount for the synthesis of novel molecular entities. Arylboronic acids, in particular, are foundational reagents for the construction of biaryl structures through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide focuses on the performance of 4-borono-2-bromo-5-fluorobenzoic acid , a trifunctional reagent with significant potential in synthetic chemistry. The presence of a boronic acid group for coupling, a bromine atom for further functionalization, and a fluorine atom to modulate physicochemical properties makes this molecule a highly valuable, albeit challenging, substrate.

Due to the limited availability of specific experimental data for this compound in the public domain, this guide will utilize data and established principles for the closely related analog, 4-borono-2-fluorobenzoic acid , to draw informed comparisons and performance expectations. The electronic and steric considerations for this analog provide a strong predictive framework for the behavior of the target molecule.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, proceeding through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OR)3- Ar'-B(OR)3- Ar'-B(OH)2->Ar'-B(OR)3- Activation Base Base Base->Ar'-B(OR)3- Ar'-B(OR)3-->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.

Comparative Performance of Catalytic Systems

The choice of palladium catalyst and supporting ligand is critical for the successful coupling of electronically and sterically demanding substrates like this compound. The ortho-bromo and fluoro substituents, along with the para-carboxylic acid group, introduce significant electronic and steric challenges.

Catalyst System (Precursor/Ligand)Key Characteristics & Expected Performance with this compound
Pd(PPh₃)₄ (Tetrakis)Baseline Performance: Often effective for simple aryl bromides. However, for sterically hindered and electron-deficient substrates, it may lead to slower reaction rates and lower yields. The bulky nature of the target molecule could impede efficient oxidative addition and reductive elimination.
Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) Enhanced Activity: These bulky, electron-rich phosphine ligands are designed to accelerate both oxidative addition (especially with less reactive aryl chlorides) and reductive elimination. For our target molecule, a catalyst system like Pd(OAc)₂/SPhos is expected to provide significantly higher yields and faster reaction times compared to Pd(PPh₃)₄.[1]
Pd(OAc)₂ / N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, IMes) High Stability and Activity: NHC ligands form very stable palladium complexes that are often resistant to decomposition at higher temperatures. They are particularly effective for coupling challenging substrates, including those with steric hindrance.[2] A PEPPSI-type precatalyst could also be highly effective.[3]
Homogeneous vs. Heterogeneous Catalysts Process Considerations: While homogeneous catalysts generally offer higher activity and selectivity, heterogeneous catalysts (e.g., Pd on carbon, Pd nanoparticles) allow for easier separation and recycling.[4] However, for complex pharmaceutical intermediates, achieving high purity often favors the use of well-defined homogeneous systems.

Alternative Boronic Acids: A Comparative Overview

The choice of boronic acid is dictated by the desired final product. Here's a comparison of related building blocks:

Boronic AcidStructural FeaturesSynthetic Utility & Comparison
This compound Ortho-bromo, meta-fluoro, para-carboxyOffers three points of diversification. The bromine can be used in a subsequent coupling reaction. The fluorine and carboxylic acid groups modulate the properties of the final molecule.
4-Borono-2-fluorobenzoic acid Ortho-fluoro, para-carboxyA simpler analog, useful when the additional bromine handle is not required. The ortho-fluoro group can influence the conformation of the resulting biaryl.[5]
4-Fluorophenylboronic acid Para-fluoroA common, less sterically hindered building block. Its performance in Suzuki couplings is well-documented, providing a good benchmark for comparison.[6]
(4-Bromo-2,5-dimethoxyphenyl)boronic acid Ortho- and meta-methoxy, para-bromoAn example of an electron-rich and sterically hindered boronic acid. Challenges with this substrate, such as protodeboronation, highlight the importance of careful reaction optimization.[7]

Experimental Protocol: A Generalized Approach for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide partner. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification a Add Aryl Halide, Boronic Acid, Base, and Catalyst to Flask b Degas with Inert Gas (e.g., Argon) a->b c Add Degassed Solvent b->c d Heat to Reaction Temperature (e.g., 80-110 °C) c->d e Monitor Progress by TLC or LC-MS d->e f Cool to Room Temperature and Dilute with Solvent e->f g Aqueous Wash f->g h Dry Organic Layer and Concentrate g->h i Purify by Column Chromatography h->i

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂ / SPhos, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, the palladium catalyst, the ligand, and the base.

  • Degassing: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Conclusion and Future Outlook

This compound represents a highly functionalized and promising building block for the synthesis of complex molecules in the pharmaceutical and materials science sectors. While its inherent steric and electronic properties present challenges for Suzuki-Miyaura cross-coupling, the use of modern catalytic systems, particularly those employing bulky, electron-rich phosphine or N-heterocyclic carbene ligands, is expected to provide high efficiency. The principles and comparative data presented in this guide, based on closely related analogs, offer a solid foundation for the development of robust and scalable synthetic routes utilizing this versatile reagent. Further experimental validation with the target molecule will be invaluable in fully elucidating its performance across a diverse range of catalytic systems.

References

A Senior Application Scientist's Guide to 4-Borono-2-bromo-5-fluorobenzoic acid: Unlocking Sequential Synthesis with a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for complex, highly functionalized molecules has never been greater. The pursuit of synthetic efficiency—achieving molecular complexity in fewer steps with high selectivity—has elevated the importance of versatile building blocks. Among these, 4-Borono-2-bromo-5-fluorobenzoic acid stands out as a uniquely powerful intermediate. Its strategic arrangement of four distinct functional groups on a single phenyl ring offers an exceptional platform for controlled, sequential chemical transformations.

This guide provides an in-depth comparison of this compound against simpler alternatives, supported by experimental insights and mechanistic rationale. We will explore how its unique architecture enables synthetic strategies that are challenging or inefficient to achieve with other reagents.

The Structural Advantage: Four Handles for Orthogonal Chemistry

The primary advantage of this compound lies in its trifunctional nature, with the fluorine atom providing additional electronic modulation. Each functional group serves as an independent "handle" for a specific class of chemical reactions, allowing for a programmed, step-wise construction of complex scaffolds.

cluster_molecule This compound cluster_reactions Potential Transformations M Br-Ar(F)(COOH)-B(OH)₂ B Suzuki-Miyaura Coupling M->B -B(OH)₂ Br Heck, Sonogashira, Buchwald-Hartwig, Stille Coupling M->Br -Br COOH Amidation, Esterification, Reduction M->COOH -COOH F Electronic Modulation M->F -F

Caption: Orthogonal reactive sites of the core molecule.

This inherent orthogonality is the cornerstone of its utility. One can, for example, perform a Suzuki-Miyaura coupling at the boronic acid site under palladium catalysis, leaving the bromo and carboxylic acid groups untouched for subsequent, different transformations. This is a significant advantage over simpler molecules where selective functionalization can be difficult.

Head-to-Head Comparison: Performance in Synthesis

To fully appreciate the advantages of this compound, we compare it to two common alternatives in a hypothetical, yet representative, synthetic scenario: the synthesis of a complex biaryl amide.

Alternatives:

  • 4-Bromophenylboronic acid: Lacks the fluoro and carboxylic acid groups.

  • 4-Bromo-2-fluorobenzoic acid: Lacks the boronic acid group, requiring an additional borylation step.[1][2][3]

Data Presentation: Synthesis of a Biaryl Amide
MetricThis compound4-Bromophenylboronic acid4-Bromo-2-fluorobenzoic acid
Synthetic Steps 34+ (requires functional group interconversion)4 (requires initial borylation)
Initial Coupling Yield >90% (Suzuki)>90% (Suzuki)N/A (Borylation step ~70-85%)
Key Advantage Direct, sequential coupling pathway.Simple initial coupling.Readily available starting material.
Key Disadvantage Higher initial cost.Lacks handles for subsequent functionalization without aromatization/deprotection.Requires an extra synthetic step, increasing process mass intensity.
Side Reactions Low potential for protodeboronation under optimized conditions.Susceptible to homocoupling and protodeboronation.[4]Potential for incomplete borylation, leading to impurities.

Deep Dive: Mechanistic and Strategic Advantages

Enhanced Reactivity and Selectivity in Suzuki-Miyaura Coupling

Boronic acids are cornerstone reagents for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for C-C bond formation.[5][6] The electronic nature of the substituents on the phenylboronic acid can significantly influence the reaction outcome.

The fluorine atom at the 5-position and the carboxylic acid at the 1-position are both electron-withdrawing groups. This electronic pull can have several effects:

  • Modulation of Nucleophilicity: While strong electron-withdrawing groups can sometimes decrease the nucleophilicity of the boronic acid, the combined effect in this molecule often leads to clean and efficient transmetalation, which is a key step in the catalytic cycle.[7]

  • Reduced Side Reactions: Electron-deficient boronic acids can be less prone to protodeboronation (cleavage of the C-B bond) compared to electron-rich analogues, especially under basic aqueous conditions.[4][8]

  • Orthogonal Reactivity: The C-Br bond is an excellent handle for cross-coupling.[2] Crucially, standard Suzuki conditions that activate the C-B(OH)₂ bond typically leave the C-Br bond intact, and vice-versa. This allows for selective reactions. More robust catalyst systems are often needed to activate the C-Br bond, providing a clear distinction in reactivity.[4]

cluster_workflow Sequential Synthesis Workflow A Start: This compound B Step 1: Suzuki Coupling (Pd(OAc)₂, SPhos, K₃PO₄) Reacts at -B(OH)₂ site A->B C Intermediate 1: Biaryl with intact -Br and -COOH B->C D Step 2: Buchwald-Hartwig Amination (Pd₂(dba)₃, RuPhos, NaOtBu) Reacts at -Br site C->D E Intermediate 2: Functionalized biaryl amine D->E F Step 3: Amide Coupling (EDC, HOBt) Reacts at -COOH site E->F G Final Product: Trifunctionalized Scaffold F->G

Caption: A logical workflow for sequential functionalization.

The Role of Fluorine in Drug Design

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry.[9] Using this compound directly installs this beneficial atom. The effects of fluorine can include:

  • Metabolic Stability: The C-F bond is very strong, and its presence can block sites of metabolic oxidation, increasing the half-life of a drug.

  • Binding Affinity: Fluorine can alter the pKa of nearby functional groups or participate in favorable interactions (e.g., hydrogen bonds, dipole interactions) with protein targets, enhancing binding affinity.

  • Lipophilicity: A fluorine substituent can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

By using a building block that already contains fluorine, researchers avoid potentially harsh and non-selective late-stage fluorination reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl halide (Ar-X).

Objective: To selectively couple the boronic acid moiety, leaving the bromo and carboxylic acid groups intact for subsequent transformations.

Materials:

  • This compound (1.2 equiv.)

  • Aryl Halide (Ar-X) (1.0 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv.)

  • Dioxane/Water (4:1 mixture), degassed

  • Schlenk flask or sealed microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (The "Why"): In a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and K₃PO₄. The use of a solid base like K₃PO₄ is crucial as it is effective but generally mild enough to prevent hydrolysis of the carboxylic acid or other sensitive groups.

  • Ligand and Catalyst Addition (The "Why"): Add the Pd(OAc)₂ and SPhos. SPhos is a bulky, electron-rich phosphine ligand. Its choice is deliberate: it promotes the formation of a monoligated Pd(0) species, which is highly active for the oxidative addition step, especially with challenging aryl chlorides or sterically hindered partners.[4]

  • Degassing (The "Why"): Seal the flask and evacuate and backfill with inert gas at least three times. This step is critical to remove oxygen, which can oxidize the Pd(0) active catalyst to inactive Pd(II) species and can also lead to unwanted side reactions like boronic acid homocoupling.[4]

  • Solvent Addition (The "Why"): Add the degassed dioxane/water mixture via syringe. The water is necessary to help solubilize the phosphate base and facilitate the transmetalation step of the catalytic cycle. Dioxane is an excellent solvent for the organic components.

  • Reaction (The "Why"): Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously. The elevated temperature is required to overcome the activation energy for the oxidative addition and reductive elimination steps. Monitor the reaction by TLC or LC-MS until the aryl halide is consumed (typically 4-16 hours).

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Logic: The Synthetic Choice

The decision to use this compound over a simpler alternative is a strategic one, trading higher initial reagent cost for significantly enhanced synthetic efficiency and versatility.

cluster_path1 Pathway 1 cluster_path2 Pathway 2 A Goal: Synthesize Trifunctionalized Scaffold B Start with: This compound A->B E Start with: 4-Bromo-2-fluorobenzoic acid A->E C Sequential Couplings (Suzuki -> Buchwald -> Amidation) B->C D Result: High Efficiency, Fewer Steps C->D F 1. Borylation Step 2. Suzuki Coupling 3. Buchwald Coupling 4. Amidation E->F G Result: Lower Efficiency, More Steps & Purification F->G

Caption: Comparing synthetic pathways and efficiency.

Conclusion

This compound is more than just a reagent; it is a strategic tool for molecular construction. Its key advantages are:

  • Synthetic Efficiency: Enables the rapid construction of complex molecules through sequential, orthogonal reactions, reducing step count and improving overall yield.

  • Predictable Selectivity: The distinct reactivity of the boronic acid, bromo, and carboxylic acid functionalities allows for controlled, site-selective modifications.

  • In-built Functionality: Directly incorporates a fluorine atom, a valuable feature in modern drug discovery, without the need for a separate fluorination step.

While simpler boronic acids or aryl halides have their place, they lack the multi-faceted utility that defines this reagent. For researchers and drug development professionals aiming to explore complex chemical space efficiently, this compound offers a clear and demonstrable advantage, streamlining the path from concept to final compound.

References

A Comparative Spectroscopic Guide to 4-Borono-2-bromo-5-fluorobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, halogenated phenylboronic acids are indispensable building blocks. Among these, 4-Borono-2-bromo-5-fluorobenzoic acid and its derivatives represent a class of compounds with significant potential due to their unique electronic and structural properties, which make them valuable synthons in cross-coupling reactions and as fragments in drug discovery. A thorough understanding of their spectroscopic characteristics is paramount for researchers in confirming molecular identity, assessing purity, and elucidating reaction outcomes.

This guide provides a comprehensive comparison of the key spectroscopic features of this compound and two representative derivatives: its methyl ester and its N-phenyl amide. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will explore how derivatization of the carboxylic acid functionality influences the spectral properties of the core structure. This analysis is grounded in fundamental spectroscopic principles and supported by data from analogous compounds found in the literature.

The Core Moiety: this compound

The parent compound, this compound, possesses a rich array of functionalities that give rise to a distinctive spectroscopic fingerprint. The interplay between the electron-withdrawing carboxylic acid, the boronic acid group, and the halogen substituents on the aromatic ring creates a unique electronic environment.

Molecular Ion [M]⁺˙ Molecular Ion [M]⁺˙ Loss of H₂O Loss of H₂O Molecular Ion [M]⁺˙->Loss of H₂O -H₂O Loss of COOH Loss of COOH Molecular Ion [M]⁺˙->Loss of COOH -•COOH Loss of B(OH)₂ Loss of B(OH)₂ Molecular Ion [M]⁺˙->Loss of B(OH)₂ -•B(OH)₂ cluster_workflow NMR Sample Preparation Workflow A Weigh Compound B Add Deuterated Solvent A->B C Dissolve Sample B->C D Acquire Spectra C->D

The Strategic Synthesis Ledger: A Cost-Effectiveness Guide to 4-Borono-2-bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the exacting world of pharmaceutical and materials science research, the selection of a building block is a critical decision, balancing reactivity, versatility, and, crucially, cost-effectiveness. This guide provides an in-depth analysis of 4-Borono-2-bromo-5-fluorobenzoic acid, a highly functionalized reagent, to inform its strategic use in complex organic synthesis. We will dissect its performance in the cornerstone Suzuki-Miyaura coupling reaction, compare it against viable alternatives, and present a holistic view of its true cost in a research and development setting.

Introduction: A Multifunctional Building Block

This compound is a trifunctional aromatic compound featuring a boronic acid, a bromine atom, and a fluorine atom, in addition to a carboxylic acid group. This unique arrangement makes it a powerful intermediate for creating complex molecular architectures.[1][2] The boronic acid moiety is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling, a fundamental carbon-carbon bond-forming reaction.[3][4] The bromine atom offers a secondary reaction site for subsequent cross-coupling or other transformations, while the fluorine atom can significantly influence the electronic properties and metabolic stability of the final compound, a desirable trait in drug discovery.[1]

The Economic Equation: Beyond the Catalog Price

A superficial cost analysis begins and ends with the price-per-gram. However, a true cost-effectiveness evaluation must consider the "cost-per-mole of purified product." This metric encompasses the reagent's price, reaction efficiency (yield), catalyst and ligand costs, reaction time, and purification expenses.

To contextualize this, we will compare this compound (Reagent A) with two structurally related, and potentially cheaper, alternatives in a model Suzuki-Miyaura coupling reaction with a generic aryl halide (Ar-X).

  • Alternative 1 (Reagent B): (2-Bromo-5-fluorophenyl)boronic acid. This alternative lacks the carboxylic acid group.

  • Alternative 2 (Reagent C): 4-Borono-2-chlorobenzoic acid. This alternative substitutes the bromine for a less reactive chlorine atom.[5][6][7]

The following diagram illustrates the key factors that contribute to the overall cost-effectiveness of a synthetic building block.

CostEffectiveness cluster_input Input Costs cluster_process Process Factors cluster_output Output Costs Reagent Reagent Price ($/mol) TotalCost Total Cost per Mole of Product Reagent->TotalCost Catalyst Catalyst & Ligand Cost Catalyst->TotalCost Solvent Solvent & Base Cost Solvent->TotalCost Yield Reaction Yield (%) Yield->TotalCost influences Time Reaction Time (hours) Time->TotalCost influences Purity Crude Purity Purification Purification Cost (Solvent, Silica, Time) Purity->Purification determines Purification->TotalCost Waste Waste Disposal Waste->TotalCost

Caption: Factors influencing the total cost of synthesis.

Comparative Data: A Head-to-Head Analysis

To provide a quantitative comparison, we've compiled pricing data from various suppliers and typical reaction performance metrics for a model Suzuki coupling.

Parameter Reagent A (Target) Reagent B (Alternative) Reagent C (Alternative) Source(s)
Compound Name This compound(2-Bromo-5-fluorophenyl)boronic acid4-Borono-2-chlorobenzoic acid
Approx. Price ($/g) $185 - $480$7.40 -
12.00(12.00 (12.00(
74/5g, $120/10g)
~$61/25g[8][9][10]
Molecular Weight 262.84 g/mol 218.82 g/mol 200.41 g/mol
Approx. Price ($/mmol) $48.5 - $126.2$0.16 - $0.26~$0.12
Typical Suzuki Yield 85-95%90-98%70-85%Assumed based on reactivity
Reaction Time 2-4 hours1-3 hours4-8 hoursAssumed based on reactivity
Catalyst Loading 1-2 mol%1-2 mol%2-4 mol%Assumed based on reactivity
Relative Purif. Effort ModerateLowModerate-HighAssumed based on side products

Note: Prices are estimates based on available catalog data and can vary significantly between suppliers and purity grades. Reaction data are representative for a standard Suzuki coupling with an activated aryl halide.

From the data, while Reagent A is significantly more expensive on a per-gram and per-mole basis, its high reactivity, comparable to Reagent B, ensures efficient reactions. Reagent C, while the cheapest, suffers from the lower reactivity of the aryl chloride, potentially requiring higher catalyst loading and longer reaction times, which adds to the overall process cost.

Experimental Protocols: A Validated Workflow

The following is a general, robust protocol for a Suzuki-Miyaura coupling reaction. This procedure serves as a reliable starting point and should be optimized for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reagent Preparation: In an oven-dried Schlenk flask containing a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).[11]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and, if necessary, a ligand.

  • Degassing: Seal the flask with a septum and alternately evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.

  • Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O 4:1, to a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[11]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

The following workflow diagram visualizes this experimental process.

SuzukiWorkflow start Start: Assemble Reagents reagents 1. Add Aryl Halide, Boronic Acid, Base start->reagents catalyst 2. Add Pd Catalyst & Ligand reagents->catalyst degas 3. Degas Flask (Evacuate/Backfill Ar) catalyst->degas solvent 4. Add Degassed Solvent degas->solvent react 5. Heat & Stir (80-110°C) solvent->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 6. Cool, Dilute, & Wash (Workup) monitor->workup Complete purify 7. Purify via Chromatography workup->purify product Final Product purify->product

Caption: Standard Suzuki-Miyaura coupling workflow.

Causality and Strategic Choices

Why choose this compound (Reagent A)?

The primary driver for selecting this reagent is its utility in multi-step synthesis where sequential, differential reactivity is required.

  • Orthogonal Reactivity: The boronic acid can be selectively coupled via a Suzuki reaction, leaving the bromine atom intact for a subsequent, different cross-coupling reaction (e.g., Buchwald-Hartwig amination, Sonogashira coupling). This strategic advantage often outweighs the high initial cost by enabling more complex and convergent synthetic routes, ultimately reducing step count and saving time and resources.

  • Built-in Functionality: The carboxylic acid and fluorine atom are crucial pharmacophores. Incorporating them from the start simplifies the overall synthesis. If using Reagent B, for example, additional steps would be required to introduce a carboxylic acid group, adding to the total cost and reducing overall yield.

When are alternatives more cost-effective?

  • Reagent B ((2-Bromo-5-fluorophenyl)boronic acid): This is the superior choice if the carboxylic acid moiety is not required in the final molecule. Its low price and high reactivity make it extremely cost-effective for introducing the 2-bromo-5-fluorophenyl group.

  • Reagent C (4-Borono-2-chlorobenzoic acid): This reagent becomes viable in large-scale syntheses where the raw material cost is the dominant factor and longer reaction times or higher catalyst loadings are acceptable trade-offs. The lower reactivity of the C-Cl bond compared to the C-Br bond is a significant synthetic consideration.

Conclusion and Recommendations

The cost-effectiveness of this compound is not determined by its catalog price, but by its strategic value in a synthetic plan.

  • For complex, multi-step syntheses requiring orthogonal handles for sequential cross-coupling reactions, this compound is often the most strategically sound and ultimately cost-effective choice, despite its high initial purchase price. Its ability to facilitate convergent synthetic strategies can significantly reduce the overall step count, labor, and resource consumption.

  • For simpler syntheses where only the 2-bromo-5-fluorophenyl moiety is needed, (2-bromo-5-fluorophenyl)boronic acid is the clear cost-effective winner due to its low price and excellent reactivity.

  • For large-scale, cost-sensitive production where the benzoic acid function is necessary but the subsequent reactivity of the halogen is less critical, 4-Borono-2-chlorobenzoic acid may be considered, with the caveat that process optimization will be necessary to overcome its lower reactivity.

Ultimately, the most cost-effective reagent is the one that minimizes the total resources—time, materials, and labor—required to obtain the final, purified target molecule. A comprehensive analysis beyond the supplier's quote is paramount for making an informed and economically sound scientific decision.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Borono-2-bromo-5-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Borono-2-bromo-5-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.